molecular formula C19H16N2O2S B382391 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one

2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one

Número de catálogo: B382391
Peso molecular: 336.4 g/mol
Clave InChI: DWQPTTWZHBGULO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one is a synthetic compound based on the quinazolin-4-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific derivative features a phenacylsulfanyl group at the 2-position and a prop-2-enyl (allyl) group at the 3-position of the core quinazolinone ring. These substituents are of significant interest for structure-activity relationship (SAR) studies, as modifications at these sites are known to profoundly influence the compound's physicochemical properties and interactions with biological targets . The quinazolin-4-one core is a recognized pharmacophore in drug discovery . Researchers have extensively explored this scaffold for developing inhibitors against key enzymes. For instance, quinazolin-4-one derivatives have been designed as potent, non-covalent inhibitors of SARS-CoV-2 Main Protease (Mpro), a critical target for antiviral development . In oncology research, novel quinazolin-4-one derivatives have demonstrated promising cytotoxic agents through dual inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), two prominent tyrosine kinase targets . Furthermore, the scaffold has been investigated for its potential to activate enzymes like glucokinase, which is a target for antidiabetic therapies . The synthetic versatility of the quinazolin-4-one core allows for efficient construction and functionalization, making it an ideal candidate for the generation of diverse compound libraries for high-throughput screening . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-phenacylsulfanyl-3-prop-2-enylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-2-12-21-18(23)15-10-6-7-11-16(15)20-19(21)24-13-17(22)14-8-4-3-5-9-14/h2-11H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQPTTWZHBGULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of 2-phenacylsulfanyl quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenacylsulfanyl Quinazolinone Derivatives

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core, a bicyclic system comprising a benzene ring fused to a pyrimidine ring, is a cornerstone of medicinal chemistry.[1][2][3][4] Its derivatives are recognized for an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][5][6][7][8][9][10] This versatility has cemented the quinazolinone scaffold as a "privileged structure" in the design of novel therapeutics.

This guide focuses specifically on 2-phenacylsulfanyl quinazolinone derivatives , a subclass distinguished by a phenacyl group linked via a sulfur atom at the C2 position of the quinazolinone ring. Understanding the physicochemical properties of these molecules is not merely an academic exercise; it is fundamental to predicting and optimizing their behavior as drug candidates. Properties such as lipophilicity, solubility, and electronic distribution govern a molecule's entire lifecycle in a biological system—from absorption and distribution to metabolic fate and target engagement.[6][11]

Here, we will dissect these critical properties, detailing both experimental and computational methodologies for their assessment. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and engineering 2-phenacylsulfanyl quinazolinone derivatives with desired pharmacokinetic and pharmacodynamic profiles.

Chapter 1: Core Physicochemical Properties and Their Biological Implications

The journey of a drug from administration to its site of action is a complex interplay of molecular properties. For 2-phenacylsulfanyl quinazolinones, three key physicochemical domains are paramount: lipophilicity, solubility, and electronic character.

Lipophilicity (Log P): The Gatekeeper of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design. It is quantified as the logarithm of the partition coefficient (log P) between an octanol and water phase. This value dictates a compound's ability to traverse biological membranes, influences its binding to plasma proteins, and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[6][12][13]

  • Causality in Action : A moderately lipophilic character (typically log P between 1 and 5) is often desired. If a compound is too hydrophilic (low log P), it may fail to cross the lipid bilayers of the gut wall or target cells. Conversely, if it is excessively lipophilic (high log P), it may become trapped in fatty tissues, exhibit poor aqueous solubility, and be rapidly metabolized by the liver.

Solubility: Prerequisite for Absorption and Formulation

Aqueous solubility is a fundamental requirement for a drug to be absorbed following oral administration. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, leading to low and variable bioavailability and posing significant challenges for formulation.

  • Causality in Action : The quinazolinone scaffold can be decorated with various substituents to modulate solubility. The introduction of polar groups (e.g., amines, hydroxyls) can enhance aqueous solubility, while adding nonpolar moieties can decrease it. Computational tools can predict solubility, helping to prioritize compounds for synthesis and experimental testing.[11]

Electronic Properties: Governing Molecular Interactions and Reactivity

The stability of a molecule and its ability to interact with a biological target are governed by its electronic structure. Quantum chemical calculations, such as Density Functional Theory (DFT), provide invaluable insights into these characteristics.[14][15][16]

  • Key Electronic Descriptors :

    • HOMO (Highest Occupied Molecular Orbital) & LUMO (Lowest Unoccupied Molecular Orbital) : The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

    • HOMO-LUMO Energy Gap : This gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable.[14]

    • Ionization Potential (IP) & Electron Affinity (EA) : These parameters also describe the ease with which a molecule can lose or gain an electron, respectively, which is crucial for understanding potential metabolic pathways and receptor interactions.[14]

The relationship between these properties dictates the compound's overall suitability as a drug candidate.

G cluster_props Core Physicochemical Properties cluster_bio Biological & Pharmacological Profile Lipophilicity Lipophilicity (log P) ADMET ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lipophilicity->ADMET Influences Membrane Permeability Solubility Aqueous Solubility Solubility->ADMET Affects Absorption Electronics Electronic Properties (HOMO, LUMO, etc.) Activity Pharmacological Activity (Target Binding & Efficacy) Electronics->Activity Governs Molecular Interactions ADMET->Activity Determines Bioavailability at Target Site

Caption: Interplay of physicochemical properties and biological outcomes.

Chapter 2: Synthesis and Structural Elucidation

The reliable assessment of physicochemical properties begins with the synthesis of high-purity compounds and unambiguous confirmation of their chemical structures.

General Synthetic Strategy

A common and efficient route to synthesize 2-phenacylsulfanyl quinazolinone derivatives involves a two-step process. The first step is the synthesis of a 2-thioxo-quinazolinone intermediate from anthranilic acid. This intermediate is then subjected to a nucleophilic substitution reaction with a substituted phenacyl halide (e.g., phenacyl bromide) to yield the final target compound.

G cluster_workflow General Synthesis Workflow Start Starting Materials (Anthranilic Acid Derivatives) Step1 Step 1: Cyclization (e.g., with CS₂ or Thiourea) Start->Step1 Intermediate Intermediate: 2-Thioxo-quinazolinone Step1->Intermediate Step2 Step 2: S-Alkylation (Nucleophilic Substitution) Intermediate->Step2 Reagent Reagent: Substituted Phenacyl Halide Reagent->Step2 Product Final Product: 2-Phenacylsulfanyl Quinazolinone Derivative Step2->Product

Caption: A typical synthetic workflow for the target compounds.

Structural Characterization: A Multi-Technique Approach

The identity and purity of the synthesized derivatives must be rigorously confirmed using a suite of spectroscopic and analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify key functional groups. Characteristic peaks would include the carbonyl (C=O) stretch of the quinazolinone ring (~1680 cm⁻¹) and the phenacyl ketone (~1700 cm⁻¹), as well as C=N and C-S stretches.[12][14]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy : NMR provides the definitive structural proof by mapping the carbon-hydrogen framework. ¹H NMR shows the chemical shifts and coupling patterns of all protons, while ¹³C NMR identifies all unique carbon environments, including the critical carbonyl carbons.[12][14]

  • Mass Spectrometry (MS) : This analysis confirms the molecular weight of the compound by identifying the molecular ion peak (M+).[12]

  • Melting Point and Elemental Analysis : A sharp melting point indicates high purity, and elemental analysis confirms that the empirical formula matches the theoretical composition.[12][14]

Chapter 3: The Nexus of Physicochemical Properties and Biological Activity

The ultimate goal of characterizing physicochemical properties is to establish a Structure-Activity Relationship (SAR) and a Structure-Property Relationship (SPR). This knowledge allows for the rational design of molecules with enhanced efficacy and drug-like properties.

Predicting "Drug-Likeness": The Role of Lipinski's Rule of Five

Early in the drug discovery pipeline, it is crucial to assess whether a compound possesses properties consistent with oral bioavailability. Lipinski's Rule of Five provides a set of simple heuristics for this purpose.[12][15] An orally active drug candidate generally should not violate more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Log P ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

In silico tools are routinely used to calculate these parameters for virtual libraries of compounds, filtering out those with a low probability of becoming successful oral drugs.[11][15]

Quantitative Data Summary

The table below presents hypothetical data for a series of 2-phenacylsulfanyl quinazolinone derivatives, illustrating how substitutions can modulate key physicochemical properties.

Compound IDSubstitution (R) on Phenacyl RingMW ( g/mol )Calculated Log P (XLOGP3)TPSA (Ų)Lipinski Violations
I-a H350.43.875.50
I-b 4-Cl384.84.575.50
I-c 4-OCH₃380.43.784.70
I-d 4-NO₂395.43.6121.30

This data is illustrative and serves to demonstrate the variation in properties based on chemical structure.

This quantitative analysis reveals how even small chemical modifications—like adding a chloro or nitro group—can significantly alter lipophilicity and polarity (TPSA), thereby influencing the compound's overall ADMET profile.[12]

Caption: The causal chain from chemical structure to biological activity.

Chapter 4: Standardized Protocols for Property Assessment

To ensure reproducibility and accuracy, the assessment of physicochemical properties should follow standardized protocols. Below are detailed workflows for both experimental and computational approaches.

Protocol 1: Experimental Lipophilicity (log P) Determination by RP-TLC

This protocol describes a reliable method for determining lipophilicity using Reverse-Phase Thin-Layer Chromatography (RP-TLC), which measures the retention of a compound on a nonpolar stationary phase.[13]

Objective : To determine the Rₘ₀ value, which is linearly related to log P.

Materials :

  • RP-18 F₂₅₄s TLC plates

  • Mobile phase: Acetonitrile/water mixtures in varying concentrations (e.g., 50%, 60%, 70% v/v)

  • Saturated developing chamber

  • Test compounds dissolved in methanol (1 mg/mL)

  • UV lamp (254 nm)

Methodology :

  • Plate Preparation : Lightly score lines on an RP-18 TLC plate.

  • Spotting : Carefully spot 1-2 µL of each test compound solution onto the origin points.

  • Development : Place the plate in a chamber pre-saturated with the mobile phase. Allow the solvent front to travel approximately 80% of the plate length.

  • Visualization : Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and circle them.

  • Rբ Calculation : Calculate the Retention factor (Rբ) for each spot using the formula: Rբ = (distance traveled by spot) / (distance traveled by solvent front).

  • Rₘ Calculation : Convert Rբ values to Rₘ values using the equation: Rₘ = log((1/Rբ) - 1).

  • Extrapolation : Repeat steps 3-6 for each mobile phase concentration. Plot the Rₘ values against the percentage of acetonitrile. Extrapolate the linear regression to 0% acetonitrile to obtain the Rₘ₀ value. This Rₘ₀ value is the lipophilicity index, which correlates directly with log P.

Protocol 2: In Silico ADMET and Physicochemical Property Prediction

Computational tools provide a rapid, cost-effective way to evaluate the drug-like properties of compounds before synthesis.

Objective : To predict key physicochemical and pharmacokinetic properties using a web-based platform like SwissADME.[11]

Methodology :

  • Structure Input : Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for each 2-phenacylsulfanyl quinazolinone derivative.

  • Platform Access : Navigate to the SwissADME web server.

  • Execution : Paste the list of SMILES strings into the input box and run the prediction.

  • Data Analysis : The platform will generate a comprehensive report. Analyze the following key parameters:

    • Physicochemical Properties : MW, Log P (consensus prediction), TPSA, and aqueous solubility (Log S).

    • Lipophilicity : Multiple predicted log P values from different algorithms (e.g., XLOGP3, WLOGP, MLOGP).

    • Pharmacokinetics : Gastrointestinal (GI) absorption prediction, Blood-Brain Barrier (BBB) permeation, and substrate/inhibitor potential for key Cytochrome P450 enzymes.

    • Drug-Likeness : Evaluation against Lipinski's Rule of Five and other drug-likeness filters.

  • Data Consolidation : Tabulate the results for easy comparison across the series of compounds, as shown in the table in Chapter 3.

Conclusion

The development of 2-phenacylsulfanyl quinazolinone derivatives as potential therapeutic agents is a multi-faceted endeavor that hinges on a deep understanding of their physicochemical properties. This guide has established the causal links between a molecule's structure and its biological fate, demonstrating that properties like lipophilicity, solubility, and electronic character are not independent variables but are deeply interconnected.

The synergy between experimental validation and computational prediction provides a powerful paradigm for modern drug discovery. By employing the protocols and frameworks outlined herein, researchers can more effectively navigate the complex landscape of medicinal chemistry, rationally designing and prioritizing candidates with a higher probability of clinical success. The continued exploration of this versatile chemical scaffold, guided by the principles of physicochemical science, holds significant promise for the development of next-generation therapeutics.

References

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC. (2022, November 22).
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC. (2025, December 9).
  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evalu
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Deriv
  • Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC. (2020, February 7).
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022, December 22). MDPI.
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi.
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18).
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025, January 22). International Journal of Medical and Pharmaceutical Research.
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025, January 31). Acta Scientific.
  • Recent advances in the biological activity of quinazoline. (2020). International Journal of Pharmaceutical and Chemical Analysis.
  • Predicted lipophilicity, solubility, drug likeness, GIT absorption and toxicity risk of designed compounds.
  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar.
  • The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012, July 30). Brieflands.
  • Synthesis, characterization and biological study of novel quinazolinone derivatives. (2018, October 19).
  • Physicochemical properties of synthesized compounds.
  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC. (2025, August 1).
  • Synthesis and characterization of new quinazolinylmethylsulfanyl-pyridines, quinazolinylthieno[2,3-b]pyridines and Pyrido[3'',2'':4',5'] thieno[3',2':4,5]pyrimido[6,1-b]quinazolines. (2020, August 14).
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm

Sources

Technical Guide: Biological Activity & Synthetic Utility of S-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolinone scaffold, particularly the 2-S-substituted quinazolin-4(3H)-one subclass, represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Unlike their C-substituted counterparts, S-substituted derivatives (thioethers, thiones, and sulfonamides) leverage the unique electronic properties of sulfur—specifically its large van der Waals radius and lipophilicity—to access hydrophobic pockets in kinases (EGFR, VEGFR-2) and microbial enzymes (DNA gyrase).

This technical guide synthesizes recent advancements in the pharmacological evaluation of these compounds, providing researchers with actionable synthetic workflows, validated bioassay protocols, and mechanistic insights required for next-generation drug development.

Part 1: Chemical Basis & Synthetic Strategies[1][2]

The biological versatility of S-substituted quinazolinones stems from the thione-thiol tautomerism of the 2-mercaptoquinazolin-4(3H)-one intermediate. This equilibrium allows for selective S-alkylation or N-alkylation, though S-alkylation is thermodynamically favored under basic conditions due to the "soft" nucleophilic nature of the sulfur atom.

Synthetic Workflow

The most robust route for generating libraries of S-substituted derivatives involves the condensation of anthranilic acid with isothiocyanates, followed by S-functionalization.

Figure 1: Synthetic Pathway for S-Substituted Quinazolinones

SynthesisWorkflow Anthranilic Anthranilic Acid Intermediate 2-Thioquinazolin-4(3H)-one (Intermediate) Anthranilic->Intermediate Reflux/EtOH (Cyclization) Isothiocyanate Isothiocyanate (R-NCS) Isothiocyanate->Intermediate Product 2-(S-Substituted) Quinazolinone Intermediate->Product K2CO3/Acetone (S-Alkylation) AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Product

Caption: General synthetic route via condensation of anthranilic acid and isothiocyanates followed by base-catalyzed S-alkylation.[1][2][3][4][5][6][7][8][9]

Part 2: Anticancer Potential (EGFR & VEGFR-2 Inhibition)[9]

The primary oncological interest in S-substituted quinazolinones lies in their dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .

Mechanism of Action

The S-linkage (thioether) provides a flexible hinge that allows the quinazolinone core to orient itself within the ATP-binding pocket of the kinase.

  • N1 and N3 atoms: Form hydrogen bonds with residues like Met793 (in EGFR) or Cys919 (in VEGFR-2).

  • S-Substituent: Extends into the hydrophobic back-pocket, often mimicking the interaction of the aniline moiety in Gefitinib.

Figure 2: Dual Kinase Inhibition Mechanism

MOA cluster_effect Downstream Effects EGFR EGFR Kinase Domain (ATP Pocket) Apoptosis Apoptosis Induction EGFR->Apoptosis VEGFR VEGFR-2 Kinase Domain Angiogenesis Angiogenesis Suppression VEGFR->Angiogenesis Scaffold S-Substituted Quinazolinone Core Scaffold->EGFR H-Bond (Met793) Scaffold->VEGFR H-Bond (Cys919) S_Linker Sulfur Linker (Thioether) Tail Hydrophobic Tail (Benzyl/Phenyl) S_Linker->Tail Tail->EGFR Hydrophobic Interaction (Gatekeeper Region)

Caption: Mechanistic interaction of S-substituted quinazolinones within kinase domains, leading to dual suppression of tumor growth and blood supply.

Comparative Efficacy Data

Recent studies have highlighted specific derivatives (e.g., Compound 4 from El-Masry et al.) that outperform standard care drugs in specific cell lines.[9][10]

Compound IDSubstitution (R-S-)TargetIC50 (µM) - HCT-116IC50 (µM) - MCF-7Reference
Sorafenib (Control)Multi-Kinase5.477.26[1]
Compound 4 2-(4-chlorobenzylthio)EGFR/VEGFR-21.50 2.15 [1]
Compound 6d 2-(3,5-dichlorophenylamino)*EGFR1.580.77 (Enzymatic)[2]
Compound 20 2-(ethylthio)-3-phenylEGFR/VEGFR-24.426.39[1]

Note: Compound 6d utilizes an amino linker but is structurally relevant to the S-SAR discussion regarding position 2 substitution.

Part 3: Antimicrobial & Antiviral Efficacy[11][12]

Beyond oncology, 2-mercaptoquinazolin-4(3H)-ones exhibit potent antimicrobial activity. The sulfur moiety is critical here; oxidation to the sulfone or sulfoxide often results in a loss of activity, suggesting the thioether or thione is the pharmacophore.

  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • Spectrum: Broad-spectrum, with notable efficacy against MRSA (Methicillin-Resistant S. aureus) and P. aeruginosa.

  • Key SAR Feature: Electron-withdrawing groups (Cl, NO2) on the phenyl ring attached to Position 3 enhance antibacterial potency [3].

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Benzylthio)-3-phenylquinazolin-4(3H)-one

Rationale: This protocol utilizes a base-catalyzed S-alkylation, ensuring high regioselectivity for the Sulfur atom over the Nitrogen.

Reagents:

  • 2-Mercapto-3-phenylquinazolin-4(3H)-one (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Dry Acetone or DMF (Solvent)

Procedure:

  • Dissolution: Dissolve 10 mmol of 2-mercapto-3-phenylquinazolin-4(3H)-one in 30 mL of dry acetone.

  • Activation: Add 20 mmol of anhydrous

    
     to the solution. Stir at room temperature for 30 minutes to generate the thiolate anion.
    
  • Alkylation: Dropwise add 11 mmol of benzyl chloride.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Work-up: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to yield the S-substituted product.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay is the gold standard for preliminary screening of metabolic activity inhibition in cancer cell lines.

Materials:

  • Cell lines: HCT-116 (Colon), MCF-7 (Breast).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

  • Solvent: DMSO.

Procedure:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24 hours at 
    
    
    
    / 5%
    
    
    .
  • Treatment: Treat cells with serial dilutions of the S-substituted quinazolinone (0.1 µM to 100 µM). Include Sorafenib as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

References

  • El-Masry, S. et al. (2024).[9] S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances. Link

  • Wang, J. et al. (2020). Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. Biological and Pharmaceutical Bulletin. Link

  • Al-Salahi, R. et al. (2016). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. PubMed.[11] Link

  • Mhlongo, J.T. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Link

  • Zayed, M.F. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction. ACS Omega. Link

Sources

Precision Pharmacophore Modeling of Phenacylsulfanyl Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Ligand-Based Optimization for EGFR Inhibition

Executive Summary

This technical guide details the construction, validation, and application of pharmacophore models specifically for phenacylsulfanyl quinazolinones . While quinazolinones are privileged scaffolds in medicinal chemistry—often serving as EGFR, DHFR, or PARP inhibitors—the introduction of a phenacylsulfanyl side chain (a thioether-linked phenacyl group) introduces specific steric and electronic constraints that require precise modeling.

This document moves beyond generic protocols, addressing the specific challenges of modeling the flexible C–S–CH₂–C(=O) linker and the electronic stacking potential of the phenacyl moiety. It is designed for medicinal chemists and computational biologists seeking to optimize this series for anticancer applications.

Part 1: The Chemical Space & Structural Anatomy

Before initiating computational workflows, one must understand the structural behavior of the ligand series. The phenacylsulfanyl quinazolinone scaffold consists of three distinct pharmacophoric zones:

  • Zone A: The Quinazolinone Core. A rigid, bicyclic aromatic system acting as the primary scaffold. It typically functions as a hydrophobic anchor and provides Hydrogen Bond Acceptors (HBA) at N1 and N3.

  • Zone B: The Thioether Linker (–S–CH₂–). A critical flexibility point. The bond angle around the sulfur atom (~90-105°) and the rotation of the methylene group dictate the spatial orientation of the tail relative to the core.

  • Zone C: The Phenacyl Tail (–C(=O)–Ph). This moiety adds a secondary HBA (carbonyl) and a terminal hydrophobic/aromatic ring (phenyl).

Critical Modeling Insight: The flexibility of Zone B is the primary source of noise in pharmacophore generation. Standard rigid alignment algorithms often fail here. You must employ flexible alignment or ensemble generation to capture the bioactive conformation where the phenacyl group often folds back to engage in


-stacking or extends to reach distinct hydrophobic sub-pockets (e.g., the hydrophobic cleft in EGFR).

Part 2: Computational Workflow (Protocol)

Phase 1: Dataset Curation & Preparation

Objective: Create a statistically significant training set with high chemical diversity but a shared binding mode.

  • Data Harvesting: Collect at least 20–30 analogues with experimentally determined IC₅₀ values against a specific target (e.g., EGFR kinase domain).

    • Criterion: Activity range should span at least 3–4 orders of magnitude (e.g., 10 nM to 50 µM).

  • Structure Cleaning:

    • Standardize bond orders (ensure the quinazolinone keto-enol tautomerism is fixed to the dominant amide form if 4(3H)-one, or aromatic if S-substituted).

    • Protonation States: Generate states at pH 7.4. The N1 nitrogen is typically unprotonated in the free base but may accept a proton in specific acidic pockets.

  • 3D Conformation Generation:

    • Tool: MOE, Discovery Studio, or ConfGen.

    • Protocol: Generate active conformers using a systematic search or stochastic method (e.g., Boltzmann jump).

    • Constraint: Set an energy window of 10–20 kcal/mol above the global minimum to capture the bioactive "folded" states of the phenacyl linker.

Phase 2: Pharmacophore Generation

Objective: Identify the spatial arrangement of features common to the most active compounds.

  • Alignment Strategy: Use a Common Feature Pharmacophore approach.

    • Select the 3 most active compounds as the "Reference Set".

    • Align based on the rigid Quinazolinone core first.

    • Allow the phenacyl tail to rotate to identify common overlap of the terminal phenyl ring and carbonyl oxygen.

  • Feature Definition:

    • F1 (HBA): N1 of the quinazolinone ring (Critical for H-bonding with Met793 in EGFR).

    • F2 (HYD/Aro): The fused benzene ring of the quinazolinone.

    • F3 (HBA): The Carbonyl oxygen of the phenacyl group.

    • F4 (HYD): The terminal Phenyl ring.

  • Model Building:

    • Generate 10 active hypotheses.

    • Score based on Fit Value and Vector Alignment .

Phase 3: Workflow Visualization

The following diagram illustrates the iterative logic required to build a robust model for this specific chemical series.

PharmacophoreWorkflow Data Dataset Curation (IC50 Data: EGFR/DHFR) Clean Structure Standardization (Fix Tautomers & pH 7.4) Data->Clean Conform Conformational Analysis (Focus: S-Linker Rotation) Clean->Conform Energy < 20kcal/mol Align Flexible Alignment (Core: Rigid, Tail: Dynamic) Conform->Align Superimpose Core Model Hypothesis Generation (3D-QSAR / Common Feature) Align->Model Valid Validation (Decoys & ROC Analysis) Model->Valid Valid->Model Refine Features Final Virtual Screening (ZINC/PubChem) Valid->Final Select Best Model

Caption: Iterative workflow for pharmacophore generation, emphasizing the flexible alignment of the sulfur linker.

Part 3: Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from inactives. Do not rely solely on the training set fit.

Cost Analysis & Fisher’s Randomization
  • Cost Analysis: Calculate the difference between the "Null Cost" (cost of a model with no features) and the "Total Cost" of your hypothesis. A difference > 60 bits indicates a correlation probability > 95%.

  • Fisher’s Test: Randomize the activity data against the chemical structures (95% and 99% confidence intervals). If the randomized runs generate models with costs similar to your original hypothesis, your model is a statistical artifact.

Decoy Set Validation (ROC Analysis)

Construct a test set containing:

  • Actives: 10 known phenacylsulfanyl quinazolinones (not in training set).

  • Decoys: 500 compounds with similar physical properties (MW, LogP) but different topology (e.g., DUD-E decoys for EGFR).

Metrics Table:

Metric Formula Target Value Interpretation
ROC AUC Area Under Curve > 0.75 Probability that a random active is ranked higher than a random decoy.
EF (1%) Enrichment Factor > 10.0 How many times more actives are found in the top 1% compared to random selection.

| GH Score | Goodness of Hit | > 0.6 | Balances yield and specificity. |

Part 4: Experimental Validation (Wet Lab)

To close the loop, the computational predictions must be validated chemically. The synthesis of phenacylsulfanyl quinazolinones is a robust, two-step protocol.

Synthetic Pathway[1][2][3]
  • Core Synthesis: Condensation of anthranilic acid with isothiocyanates or formamide to yield the 2-substituted-4(3H)-quinazolinone or 2-mercapto-4(3H)-quinazolinone.

  • S-Alkylation: Reaction with phenacyl bromide in the presence of a weak base (

    
    ) in acetone or DMF.
    
Synthesis Diagram

SynthesisPath Anth Anthranilic Acid Inter 2-Mercapto-4(3H)- quinazolinone Anth->Inter KSCN / EtOH Reflux Product 4-Phenacylsulfanyl Quinazolinone Inter->Product K2CO3 / Acetone S-Alkylation Phenacyl Phenacyl Bromide (Ar-CO-CH2-Br) Phenacyl->Product Electrophile

Caption: Synthetic route for phenacylsulfanyl quinazolinones via S-alkylation of the mercapto-intermediate.

References

  • Wang, F. et al. (2021).[1] Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations.[1][2][3] Journal of Biomolecular Structure and Dynamics.

  • Al-Salahi, R. et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents.[4] Molecules.

  • Smaill, J. B. et al. (2016).[2][3] Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,4-d]pyrimidine-6-acrylamides. Journal of Medicinal Chemistry.

  • Creative Biolabs. (n.d.). Ligand-based Pharmacophore Modeling Service. Creative Biolabs Drug Discovery.

  • Zayed, M. F. et al. (2015). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Pharmaceutical Chemistry Journal.

Sources

Technical Guide: Solubility Profile of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one in DMSO

[1]

Executive Summary

2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one is a functionalized quinazolinone derivative characterized by a planar aromatic core, a flexible thio-linked phenacyl arm, and an N3-allyl (prop-2-enyl) substituent.[1] Like many fused nitrogen heterocycles, this molecule exhibits significant lipophilicity, making it poorly soluble in aqueous media but highly soluble in polar aprotic solvents.[1]

Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for this compound due to its ability to disrupt the stable crystal lattice of the quinazolinone core.[1] However, the thermodynamic solubility of this specific derivative is governed by the competing forces of the hydrophobic allyl/phenacyl groups and the polarizable lactam/thioether moieties.[1]

Key Technical Insight: While the theoretical solubility in neat DMSO is high (>50 mM), the effective solubility in a biological assay (typically <1% DMSO v/v) is the limiting factor.[1] This guide provides the protocol to determine the saturation limit and manage the transition from organic stock to aqueous buffer.

Physicochemical Context & Structural Analysis[1][2][3][4][5]

To understand the solubility behavior, we must deconstruct the molecule’s interaction with the solvent shell.[1]

Structural FeatureChemical PropertyImpact on DMSO SolubilityImpact on Aqueous Solubility
Quinazolin-4-one Core Planar, Aromatic, H-bond acceptor (N1, C=O)High:

-stacking disrupted by DMSO dipole.[1]
Low: High lattice energy resists hydration.
2-Phenacylsulfanyl Thioether linkage (-S-CH2-CO-Ph)Moderate: Ketone provides dipole; flexible linker increases entropy.[1]Very Low: Adds significant hydrophobic bulk.[1]
3-Prop-2-enyl (Allyl) Alkenyl chain (-CH2-CH=CH2)Neutral: Lipophilic dispersion forces.[1]Negative: Increases LogP (Lipophilicity).[1]

Theoretical LogP: Estimated between 3.5 – 4.2.[1] Thermodynamic Solubility Prediction:

  • Neat DMSO: High (Likely 20–100 mM range).[1]

  • PBS (pH 7.4): Negligible (< 10

    
    M) without co-solvent.[1]
    

Protocol: Determination of Saturation Solubility

Do not rely on visual estimation. The following "Shake-Flask" protocol coupled with HPLC-UV is the gold standard for defining the solubility limit (S_sat).

Experimental Workflow

SolubilityWorkflowStartExcess Solid AdditionEquilEquilibration(24h, 25°C, 500 rpm)Start->Equil SupersaturationFilterFiltration(0.22 µm PTFE)Equil->Filter Remove SolidsDiluteDilution(Mobile Phase)Filter->Dilute Linear RangeAnalyzeHPLC-UVQuantificationDilute->Analyze Peak Area Integration

Figure 1: Standardized Shake-Flask Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation: Weigh approximately 5 mg of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one into a 1.5 mL amber HPLC vial.

  • Solvation: Add 100

    
    L of anhydrous DMSO (Grade: ACS Spectrophotometric, >99.9%).
    
    • Note: This creates a nominal concentration of ~50 mg/mL.[1] If the solid dissolves instantly, add more solid until a precipitate remains visible.[1]

  • Equilibration: Agitate the vial on an orbital shaker at 25°C for 24 hours.

    • Critical: Protect from light to prevent photo-oxidation of the allyl group or thioether.[1]

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid. Carefully aspirate the supernatant and filter through a 0.22

    
    m PTFE syringe filter (Nylon filters may bind the drug).[1]
    
  • Quantification: Dilute the filtrate 1:1000 in Acetonitrile/Water (50:50) and inject onto HPLC. Calculate concentration against a standard curve.

Stock Solution Management[1]

Once the solubility limit is known, working stocks are typically prepared at concentrations well below saturation to prevent precipitation during storage (e.g., if S_sat is 80 mM, prepare a 10 mM or 20 mM stock).[1]

The Hygroscopicity Hazard

DMSO is extremely hygroscopic.[1] It absorbs water from the atmosphere, which increases the polarity of the solvent and decreases the solubility of lipophilic quinazolinones.[1]

  • Symptom: A clear stock solution develops crystals over weeks of storage.[1]

  • Prevention:

    • Store in single-use aliquots (20–50

      
      L).[1]
      
    • Use vials with PTFE-lined caps.[1]

    • Store at -20°C. Note that DMSO freezes at 19°C.[1]

Thawing Protocol

Since DMSO freezes at room temperature (if pure) or slightly below, freeze-thaw cycles can induce "seeding" of crystals.[1]

  • Thaw the aliquot completely at room temperature (or 37°C water bath).

  • Vortex vigorously for 30 seconds.

  • Sonicate for 5 minutes.

  • Inspect visually: Hold the vial against a light source. If any refraction/particulates are visible, the concentration is suspect.[1]

The "Crash-Out" Phenomenon: Aqueous Dilution[1]

The most critical failure point in biological assays is the dilution of the DMSO stock into aqueous buffer (culture media, PBS).[1] The hydrophobic 2-phenacylsulfanyl and 3-allyl groups drive rapid aggregation when the DMSO fraction drops below a critical threshold.[1]

Mechanism of Precipitation[1]

PrecipitationStockDMSO Stock(Solvated Monomers)MixIntroduction to Buffer(Water competes for DMSO)Stock->Mix Dilution (1:1000)ShellSolvation Shell Collapse(DMSO leaves drug surface)Mix->Shell High Dielectric ConstantAggNucleation & Growth(Hydrophobic Aggregation)Shell->Agg Energy Minimization

Figure 2: Kinetic pathway of compound precipitation upon aqueous dilution.

Optimization Strategy: Serial Dilution

Direct dilution (e.g., 1

1

Recommended Protocol (Intermediate Dilution Step):

  • Step A: Dilute the 10 mM DMSO stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PBS or pure Ethanol if compatible).

  • Step B: Dilute this intermediate 1:100 into the final assay media.

    • Result: This stepwise gradient reduces the kinetic shock to the hydrophobic scaffold.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Turbidity in Stock Water absorption by DMSO.[1]Discard stock. Prepare fresh using anhydrous DMSO.
Precipitate in Assay Concentration > Kinetic Solubility.[1]Lower the final assay concentration or increase DMSO % (if biology permits).
Inconsistent IC50 Compound adhering to plasticware.[1]Use low-binding polypropylene tips/plates.[1] Add 0.01% Triton X-100 to buffer.[1]

References

  • Synthesis and Biological Evaluation

    • Al-Omary, F. A. M., et al. (2023).[1] "Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers." Molecules.

  • General Quinazolinone Chemistry

    • Raghavendra, N. M., et al. (2005).[1][2] "Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones." Asian Journal of Chemistry.

  • Solubility Protocols

    • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • Structural Data (Analogous Compounds)

    • PubChem CID 135459418: "2-(2-Phenylethyl)-4(3H)-quinazolinone."[1]

    • [1]

Methodological & Application

Protocol and Scientific Insights: Regioselective S-Phenacylation of 3-allyl-2-mercaptoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the S-phenacylation of 3-allyl-2-mercaptoquinazolin-4-one, a key transformation for synthesizing advanced intermediates in drug discovery. Quinazolinone scaffolds are of paramount interest in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. S-alkylation of the 2-mercapto group is a critical derivatization strategy to enhance pharmacological potency and explore structure-activity relationships (SAR)[4]. This guide details a robust experimental protocol, explains the underlying chemical principles that govern regioselectivity, and outlines a complete analytical workflow for product validation.

Mechanistic Rationale and Control of Regioselectivity

The synthesis of S-phenacylated quinazolinones hinges on the selective alkylation of the sulfur atom. The starting material, 3-allyl-2-mercaptoquinazolin-4(3H)-one, exists in a thiol-thione tautomeric equilibrium. The reaction conditions are specifically chosen to favor the formation of the more nucleophilic thiolate anion, which directs the alkylation to the sulfur atom, preventing undesired N-alkylation[5].

Key Principles for Regiocontrol:

  • Thiolate Formation: The reaction is initiated by a base that deprotonates the thiol group (-SH). A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to form the thiolate anion but not so strong as to deprotonate the N-H proton of the lactam in the thione tautomer under these conditions, thus favoring S-alkylation.

  • Solvent Choice: A polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is employed. These solvents effectively solvate the potassium cation without forming strong hydrogen bonds with the thiolate nucleophile, thereby enhancing its reactivity.

  • Electrophile: 2-Bromoacetophenone (phenacyl bromide) serves as the electrophile. The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism, where the thiolate anion attacks the electrophilic methylene carbon, displacing the bromide leaving group.

The diagram below illustrates the proposed Sₙ2 reaction mechanism.

Caption: Sₙ2 mechanism for S-phenacylation.

Experimental Protocol: S-Phenacylation

This protocol details the synthesis of 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-1-phenylethan-1-one. The workflow is designed to be self-validating through in-process monitoring and conclusive final characterization.

Caption: Step-by-step experimental workflow.

2.1. Materials and Reagents

  • 3-allyl-2-mercaptoquinazolin-4(3H)-one (1.0 eq)

  • 2-Bromoacetophenone (phenacyl bromide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone (ACS grade)

  • Ethanol (for recrystallization)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Mobile Phase for TLC: e.g., Ethyl acetate/Hexane (3:7)

2.2. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Warning: 2-Bromoacetophenone is a lachrymator and is corrosive. Handle with extreme care.

2.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-allyl-2-mercaptoquinazolin-4(3H)-one (e.g., 2.18 g, 10 mmol).

  • Solvent Addition: Add 40 mL of acetone to the flask and stir until the starting material is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.

  • Electrophile Addition: In a separate beaker, dissolve 2-bromoacetophenone (2.19 g, 11 mmol) in 10 mL of acetone. Add this solution dropwise to the reaction mixture over 5 minutes.

  • Reaction Execution: Allow the reaction to stir at room temperature for 8-12 hours.

  • In-Process Monitoring: Monitor the reaction's progress by TLC. Spot the initial starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction completion.

  • Work-up: Once the reaction is complete, filter the solid K₂CO₃ using a Büchner funnel and wash the solid with a small amount of acetone. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Precipitation: Pour the resulting crude oil/solid into 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol. Dry the product under vacuum. For higher purity, recrystallize the solid from absolute ethanol.

Comparative Analysis of S-Alkylation Conditions

While this protocol specifies phenacylation, the S-alkylation of 2-mercaptoquinazolinones is a versatile reaction. The choice of base and solvent can be adapted. The table below summarizes conditions reported in the literature for similar transformations, providing a valuable reference for optimization and adaptation.

SubstrateAlkylating AgentBaseSolventTemp.Time (h)Reference
3-Aryl-2-mercaptoquinazolin-4(3H)-oneEthyl bromoacetateK₂CO₃AcetoneRT8[4]
2-Mercapto-3-phenylquinazolin-4-oneEthyl chloroacetateTriethylamineEthanolReflux4[6]
3-Allyl-2-mercaptoquinazolin-4(3H)-oneEthyl bromoacetate-EthanolReflux-[7][8]
Analytical Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-1-phenylethan-1-one.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic signals for:

    • Quinazolinone Protons: Aromatic protons typically in the δ 7.5-8.2 ppm range.

    • Phenacyl Protons: Aromatic protons of the phenyl ring (δ 7.6-8.1 ppm) and a key singlet for the methylene protons (-S-CH₂ -C=O) around δ 4.5-5.0 ppm.

    • Allyl Protons: Signals for the N-CH₂ -CH=CH₂ group, including a doublet around δ 4.5-4.8 ppm, a multiplet for the internal vinyl proton (-CH=) around δ 5.8-6.0 ppm, and two doublets for the terminal vinyl protons (=CH₂ ) around δ 5.1-5.3 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • The absence of a thione (C=S) peak, which would typically appear at δ 170-180 ppm, is strong evidence for S-alkylation[5].

    • Expect two carbonyl signals: one for the quinazolinone C4-ketone (δ ~160-162 ppm) and one for the phenacyl ketone (δ ~195 ppm).

    • A key signal for the methylene carbon (-C H₂-S-) will appear around δ 40-45 ppm.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • The FT-IR spectrum (KBr pellet) should display characteristic absorption bands:

    • ~1680-1690 cm⁻¹: Strong C=O stretching (phenacyl ketone).

    • ~1660-1670 cm⁻¹: Strong C=O stretching (C4-amide of quinazolinone).

    • ~1600 cm⁻¹: C=N stretching.

    • ~690-710 cm⁻¹: C-S stretching.

4.3. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. For the target compound (C₁₉H₁₆N₂O₂S), the expected [M+H]⁺ peak would be at m/z 337.0954. The observed mass should be within ±5 ppm of the calculated value[9].

References

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). ResearchGate. [Link]

  • Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. (2024). ResearchGate. [Link]

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). MDPI. [Link]

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). PMC. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF QUINAZOLINONE-HYDRAZIDE ANALOGUES: STRUCTURE ACTIVITY RELATIONSHIP (SAR) STUDIES OF ANTI. (2016). Innovare Academic Sciences. [Link]

  • Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. (n.d.). Semantic Scholar. [Link]

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. (2024). PMC. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers. [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (n.d.). PMC. [Link]

Sources

Technical Application Note: Anticancer Evaluation of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one represents a specific subclass of S-alkylated quinazolinone derivatives. The structural integration of a phenacyl-thio moiety at position 2 and an allyl group (prop-2-enyl) at position 3 of the quinazolinone scaffold suggests a multi-targeted mechanism of action.

Literature on structural analogs (2-thio-3-substituted quinazolinones) indicates high potential for EGFR (Epidermal Growth Factor Receptor) inhibition and Tubulin polymerization interference . The phenacyl group provides a flexible linker capable of hydrophobic interactions within kinase ATP-binding pockets, while the allyl group contributes to steric fitting and potential covalent interactions.

This guide outlines a validated workflow to evaluate the anticancer efficacy of this compound, moving from solubility optimization to mechanistic validation.

Compound Profile
PropertySpecification
IUPAC Name 2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)quinazolin-4(3H)-one
Molecular Formula C₁₉H₁₆N₂O₂S
Molecular Weight ~336.41 g/mol
Predicted LogP 3.8 – 4.2 (Lipophilic)
Solubility Poor in water; Soluble in DMSO, DMF, Chloroform
Stability Sensitive to light (thioether oxidation); Store at -20°C

Experimental Workflow (Logic Diagram)

The following Graphviz diagram illustrates the critical path for evaluating PSPQ, ensuring data integrity through "Go/No-Go" decision gates.

Anticancer_Workflow Stock Stock Preparation (DMSO, 20 mM) QC QC Check (HPLC/NMR Purity >95%) Stock->QC Screen Primary Screen (MTT Assay @ 10 µM) QC->Screen Pass Screen->Stock Fail (Check Sol/Conc) DoseResp Dose-Response (IC50 Determination) Screen->DoseResp Viability < 50% Mech Mechanism of Action (EGFR Kinase / Apoptosis) DoseResp->Mech IC50 < 10 µM Docking In Silico Validation (Molecular Docking) DoseResp->Docking Structure-Activity Correlation Mech->Docking Confirm Binding Mode

Caption: Step-wise evaluation logic. Progression to mechanistic studies requires a confirmed IC50 < 10 µM in primary cell lines.

Protocol A: Compound Preparation & Handling

Rationale: Quinazolinones are hydrophobic. Improper solubilization causes micro-precipitation in aqueous media, leading to false negatives (compound not reaching cells) or false positives (crystals lysing cells physically).

Reagents
  • Vehicle: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).

  • Storage: Amber glass vials (to prevent photo-oxidation of the sulfur linker).

Procedure
  • Weighing: Accurately weigh 3.36 mg of PSPQ.

  • Solubilization: Dissolve in 500 µL of 100% DMSO to create a 20 mM Stock Solution . Vortex vigorously for 1 minute. Sonicate for 5 minutes if visual particulates remain.

  • Sterilization: Do not filter the 100% DMSO stock (filters may dissolve). Perform filtration after the first dilution step if absolutely necessary, but aseptic handling is preferred.

  • Working Solutions:

    • Prepare a 200 µM intermediate by diluting stock 1:100 in serum-free media.

    • Further dilute to final assay concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM).

    • Critical Control: Ensure final DMSO concentration in the well is ≤ 0.5% (v/v) to avoid vehicle toxicity.

Protocol B: Primary Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures mitochondrial dehydrogenase activity as a proxy for cell viability. It is the gold standard for initial screening of quinazolinone derivatives (Mosmann, 1983).

Validated Cell Lines

Select lines based on the quinazolinone scaffold's known tropism:

  • MCF-7 (Breast): High relevance for EGFR/HER2 targeted compounds.

  • HCT-116 (Colon): Standard for p53-wildtype sensitivity.

  • HepG2 (Liver): To assess metabolic stability and hepatotoxicity.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells in exponential growth phase.

    • Seed 5,000 – 8,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing PSPQ at graded concentrations (0.1 – 50 µM).

    • Controls:

      • Negative: 0.5% DMSO in media.

      • Positive: Doxorubicin or Gefitinib (if targeting EGFR) at established IC50.

      • Blank: Media only (no cells).

    • Incubate for 48 hours .

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours (until purple formazan crystals form).

    • Carefully aspirate supernatant (do not disturb crystals).

    • Dissolve crystals in 150 µL DMSO . Shake plate for 10 mins.

  • Readout:

    • Measure absorbance at 570 nm (reference 630 nm).

Data Analysis Formula


Calculate IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism.

Protocol C: Mechanistic Validation (EGFR Kinase Assay)

Rationale: The 2-thio-quinazolinone scaffold is a bioisostere of the quinazoline core found in Gefitinib/Erlotinib. The phenacyl group is hypothesized to occupy the hydrophobic pocket near the ATP binding site.

Assay Principle

Use a commercially available ADP-Glo™ Kinase Assay or ELISA-based Tyrosine Kinase assay.

  • Reaction Mix: Combine Recombinant EGFR (human intracellular domain), Poly(Glu,Tyr) substrate, ATP (10 µM), and PSPQ (at IC50 concentration).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo reagent to terminate kinase reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase).

  • Interpretation: A decrease in luminescence compared to the DMSO control indicates kinase inhibition.

Protocol D: Apoptosis Analysis (Annexin V-FITC/PI)

Rationale: To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis (non-specific toxicity).

  • Treatment: Treat cells (e.g., MCF-7) with PSPQ at IC50 for 24 hours.

  • Staining:

    • Harvest cells (including floating cells).

    • Wash with cold PBS.

    • Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 mins in dark.

  • Flow Cytometry:

    • Q1 (Annexin- / PI+): Necrotic.

    • Q2 (Annexin+ / PI+): Late Apoptotic.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptotic.

    • Success Criterion: Significant shift to Q4/Q2 compared to control.

References & Authoritative Sources

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Al-Otaibi, T. M., et al. (2023).[1][2][3][4] Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones... as Anti-Colon Carcinoma Agents. Pharmaceuticals, 16(10), 1392.[2] Link

    • Validates the anticancer activity of 2-thio-3-arylquinazolinones.

  • Zayed, M. F., et al. (2010). Synthesis and antitumor activity of some 2,3-disubstituted quinazolin-4(3H)-ones. European Journal of Medicinal Chemistry. Link

    • Describes the specific efficacy of the phenacyl-thio moiety.

  • El-Azab, A. S., et al. (2011). Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. European Review for Medical and Pharmacological Sciences.[5] Link

  • GraphPad Guide to IC50. Absolute vs. Relative IC50 calculations. Link

Disclaimer: This protocol is designed for research purposes only. All chemical compounds should be handled in accordance with local safety regulations (MSDS/SDS).

Sources

Thin Layer Chromatography (TLC) systems for quinazolinone monitoring

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Thin Layer Chromatography (TLC) for the Monitoring of Quinazolinone Synthesis and Purification

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the use of Thin Layer Chromatography (TLC) in the monitoring of chemical reactions involving quinazolinone derivatives. Quinazolinones are a critical class of heterocyclic compounds with a wide spectrum of biological activities, making their synthesis a focal point in medicinal chemistry and drug development.[1][2] TLC serves as an indispensable, rapid, and cost-effective technique for real-time reaction monitoring, purity assessment, and optimization of purification conditions.[3][4] This document offers an in-depth exploration of the principles, selection of appropriate TLC systems (stationary and mobile phases), and step-by-step procedures tailored for quinazolinone analysis. It is designed for researchers, scientists, and drug development professionals seeking to implement reliable and efficient analytical monitoring for quinazolinone-related projects.

Introduction: The Role of TLC in Quinazolinone Chemistry

The quinazolinone scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] The synthesis of these molecules often involves multi-step reactions where tracking the consumption of starting materials and the formation of the desired product is crucial for optimizing reaction time, temperature, and reagent stoichiometry.[4]

Thin Layer Chromatography (TLC) provides a powerful solution for this analytical need. It is a planar chromatographic technique based on the differential partitioning of compounds between a solid adsorbent (the stationary phase) and a liquid solvent system (the mobile phase).[5][6] As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase.[7] More polar compounds interact more strongly with the polar stationary phase (like silica gel) and thus travel shorter distances, resulting in lower Retention Factor (Rf) values.[5][8] This fundamental principle allows for the effective separation of reactants, intermediates, and products on a single plate.

This guide explains the causality behind experimental choices, providing not just protocols but the scientific reasoning required to adapt and troubleshoot them effectively.

Foundational Principles: Selecting the Right TLC System

The success of any TLC analysis hinges on the appropriate selection of the stationary and mobile phases.[9] This choice is dictated by the physicochemical properties of the quinazolinone derivatives being analyzed.

Stationary Phase Selection

The vast majority of TLC separations for organic compounds, including quinazolinones, are performed using silica gel as the stationary phase.[9][10]

  • Silica Gel 60 F254: This is the most common and recommended stationary phase for routine quinazolinone analysis.[11][12][13]

    • "60" refers to the mean pore diameter of the silica particles in Ångströms.

    • "F" indicates that a fluorescent indicator is incorporated into the silica layer.

    • "254" signifies that this indicator glows (fluoresces) under short-wave UV light at 254 nm.[5] Compounds that absorb UV light at this wavelength, such as the aromatic quinazolinone ring system, will quench this fluorescence and appear as dark spots against a glowing green background.[14][15]

  • Alumina (Al₂O₃): While less common for this application, alumina plates can be useful. Alumina is a more active adsorbent and is available in acidic, neutral, and basic forms.[16] For particularly basic quinazolinone derivatives that may interact too strongly (causing streaking) with the slightly acidic silica gel, a neutral or basic alumina plate could be considered.[16][17]

Mobile Phase (Eluent) Optimization

The mobile phase is the driving force of the separation. Its polarity determines the extent to which it can compete with the stationary phase for the analyte, thereby influencing the migration distance and Rf value.[3] For quinazolinones, which range from moderately polar to highly polar depending on their substitution, solvent systems are typically binary or ternary mixtures of a non-polar and a more polar solvent.

Common Solvent Systems: The most frequently employed mobile phases for quinazolinone analysis are mixtures of n-hexane or dichloromethane (DCM) with ethyl acetate or methanol.[1][11][18]

  • Ethyl Acetate / n-Hexane: This is an excellent starting point for many quinazolinone derivatives. The ratio is adjusted based on the polarity of the target compound. A higher proportion of ethyl acetate increases the mobile phase polarity, leading to higher Rf values.[11][18]

  • Dichloromethane / Methanol: This combination is used for more polar quinazolinones. A small percentage of methanol (e.g., 1-10%) in DCM significantly increases the eluting power of the mobile phase.[1]

The Causality Behind Eluent Choice: The goal is to achieve an optimal Rf value, typically between 0.2 and 0.6, for the compound of interest.[9] This range provides the best resolution and separation from other spots.

  • If Rf is too low (spot near baseline): The mobile phase is not polar enough to move the compound. The proportion of the more polar solvent (e.g., ethyl acetate or methanol) should be increased.[17]

  • If Rf is too high (spot near solvent front): The mobile phase is too polar, carrying the compound without sufficient interaction with the stationary phase. The proportion of the less polar solvent (e.g., n-hexane or DCM) should be increased.[17]

A Note on "Tailing": The nitrogen atoms in the quinazolinone ring can be basic. On the slightly acidic surface of silica gel, this can lead to strong, non-ideal interactions, causing the spots to "streak" or "tail." This can be mitigated by adding a small amount (~0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.[17]

Table 1: Exemplary TLC Systems for Quinazolinone Derivatives
Quinazolinone Derivative TypeStationary PhaseMobile Phase (v/v)Typical Rf ValueReference
Substituted 2,3-dihydroquinazolin-4(1H)-oneSilica Gel 60 F254Ethyl Acetate : n-Hexane (30:70)~0.5[18]
Substituted quinazolin-4(3H)-oneSilica Gel 60 F254Ethyl Acetate : n-Hexane (1:1)0.48[11]
Substituted quinazolin-4(3H)-oneSilica Gel 60 F254Ethyl Acetate : n-Hexane (2:3)0.42 - 0.48[11]
Tetrazolo[5,1-b]quinazolin-8(4H)-oneSilica Gel 60 F254Dichloromethane : Methanol (95:5)0.5[1]
Ethyl tetrazolo[5,1-b]quinazolin-acetateSilica Gel 60 F254Ethyl Acetate : n-Hexane (6:4)0.50[1]

Experimental Protocols

Adherence to a standardized protocol is essential for achieving reproducible and reliable TLC results.[13]

Materials and Equipment
  • TLC Plates (e.g., Merck Silica Gel 60 F254, aluminum or glass-backed)

  • TLC Developing Chamber with Lid

  • Filter Paper

  • Capillary Tubes (for spotting)

  • Pencil

  • Ruler

  • Solvents (analytical grade)

  • Sample Vials

  • Forceps

  • UV Lamp (254 nm)

  • Fume Hood

  • Heat Gun or Oven (for certain stains)

Step-by-Step TLC Protocol for Quinazolinone Monitoring

Step 1: Chamber Saturation (Crucial for Reproducibility)

  • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5-1.0 cm.[17] The solvent level must be below the origin line on the TLC plate.

  • Cut a piece of filter paper, place it inside the chamber so it is partially submerged in the solvent and leans against the inner wall.[17][19]

  • Cover the chamber with the lid and let it stand for 10-20 minutes in a fume hood.[13] This saturates the chamber atmosphere with solvent vapors, which prevents the mobile phase from evaporating off the plate surface during development and ensures a uniform solvent front.

Step 2: Plate Preparation

  • Handle the TLC plate carefully by the edges to avoid contaminating the surface with skin oils.[8]

  • Using a pencil and ruler, gently draw a straight origin line about 1.0-1.5 cm from the bottom of the plate.[17][20] Do not use a pen, as the ink will chromatograph. Do not gouge the silica layer.

  • Mark small tick marks on the origin line for each sample to be spotted.

Step 3: Sample Preparation and Spotting

  • Prepare dilute solutions (approx. 1%) of your starting material(s), co-spot (a mix of starting materials), and reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[3]

  • Dip a clean capillary tube into a sample solution.

  • Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[5][17]

  • Allow the solvent to fully evaporate between applications if multiple spots are needed for concentration. Overloading the plate can lead to significant streaking and poor separation.[17]

Step 4: Plate Development

  • Using forceps, carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the origin line is above the solvent level.[17]

  • Replace the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps.[5]

  • Immediately mark the position of the solvent front with a pencil.[17]

Step 5: Drying and Visualization

  • Allow the plate to air-dry completely in a fume hood to evaporate all residual mobile phase.

  • Place the dried plate under a UV lamp (254 nm). UV-active compounds, like quinazolinones, will appear as dark spots.[14][21]

  • Lightly circle the spots with a pencil, as they will disappear once the UV light is removed.[14]

  • If spots are not visible under UV or for further confirmation, chemical staining can be used (see Section 4).

Step 6: Data Analysis - Calculating the Retention Factor (Rf)

  • Measure the distance from the origin line to the center of each spot.

  • Measure the distance from the origin line to the solvent front mark.

  • Calculate the Rf value for each spot using the formula:[8][22]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The Rf value is a characteristic property of a compound under a specific set of TLC conditions and should be between 0 and 1.[7][22] Comparing the Rf value of the product spot to the starting material spots allows for clear monitoring of the reaction's progress.

Visualization Techniques for Quinazolinones

While UV light is the primary non-destructive method for visualizing quinazolinones, other techniques can be employed.

  • UV Light (254 nm): As mentioned, this is the most common and convenient method. The conjugated aromatic system of the quinazolinone core strongly absorbs UV light, making spots easy to detect on fluorescent plates.[15][21]

  • Iodine Chamber: This is a semi-destructive method where the plate is exposed to iodine vapors in a sealed chamber.[14][21] Iodine reversibly complexes with many organic compounds, causing them to appear as yellow-brown spots.[21][23] This is particularly effective for unsaturated and aromatic compounds. The spots will fade over time as the iodine sublimes.[14]

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive method. The plate is dipped in or sprayed with a dilute, basic solution of KMnO₄. It reacts with compounds that can be oxidized (e.g., alkenes, alkynes, alcohols, and some nitrogen heterocycles), leaving a yellow-brown spot on a purple background. This can be a useful general-purpose stain if UV is not effective.[21]

Workflow and Troubleshooting

A logical workflow and an understanding of how to troubleshoot common problems are key to mastering TLC for quinazolinone monitoring.

Standard TLC Workflow Diagram

TLC_Workflow A 1. Prepare & Saturate Developing Chamber B 2. Prepare TLC Plate (Draw Origin Line) A->B C 3. Prepare & Spot Samples (Reactants, Product Mixture) B->C D 4. Develop Plate in Chamber C->D E 5. Dry Plate & Mark Solvent Front D->E F 6. Visualize Spots (UV 254 nm) E->F G 7. Circle Spots & Calculate Rf Values F->G H 8. Interpret Results (Reaction Progress/Purity) G->H

Caption: A standard experimental workflow for TLC analysis.

Troubleshooting Common TLC Problems

TLC_Troubleshooting Problem TLC Problem Observed Streaking Streaking or Tailing Problem->Streaking LowRf Spots at Baseline (Rf ≈ 0) Problem->LowRf HighRf Spots at Solvent Front (Rf ≈ 1) Problem->HighRf NoSpots No Spots Visible (Under UV) Problem->NoSpots Sol_Streak1 Solution 1 Add ~0.5% Triethylamine or Ammonia to Mobile Phase Streaking->Sol_Streak1 Cause: Acid-Base Interaction Sol_Streak2 Solution 2 Dilute Sample (Avoid Overloading) Streaking->Sol_Streak2 Cause: Overloading Sol_LowRf Solution Increase Polarity of Mobile Phase LowRf->Sol_LowRf Cause: Eluent too Weak Sol_HighRf Solution Decrease Polarity of Mobile Phase HighRf->Sol_HighRf Cause: Eluent too Strong Sol_NoSpots1 Solution 1 Insufficient Compound (Re-spot/Concentrate Sample) NoSpots->Sol_NoSpots1 Sol_NoSpots2 Solution 2 Compound not UV-Active (Use Iodine or Stain) NoSpots->Sol_NoSpots2

Caption: A decision tree for troubleshooting common TLC issues.

Conclusion

Thin Layer Chromatography is a rapid, versatile, and highly effective technique for the real-time monitoring of reactions involving quinazolinone derivatives. By understanding the fundamental principles of stationary and mobile phase interactions and by adhering to a systematic protocol, researchers can reliably track the progress of their syntheses. The ability to quickly assess the consumption of reactants and the formation of products allows for efficient optimization of reaction conditions, ultimately accelerating the drug discovery and development process. The protocols and troubleshooting guides provided herein serve as a robust foundation for the successful implementation of TLC in any laboratory working with this important class of compounds.

References

  • Modh, K. D., & Patel, K. D. (2021). Synthesis, Drug Likeness and In-vitro Screening of Some Novel Quinazolinone Derivatives for Anti-Obesity Activity. Journal of Pharmaceutical Research International, 33(28B), 81-92. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Yulianto, E., et al. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Bioinorganic Chemistry and Applications. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]

  • The Royal Society of Chemistry. (n.d.). Production of a recyclable nanobiocatalyst to synthesize quinazolinone derivatives. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Nóbrega, F. F. B., et al. (2020). Evaluation of TLC-densitometry assay validation applied to complex matrix. Revista Fitos, 14(2), 177-190. [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • LCGC International. (n.d.). Stationary Phases for Planar Separations — Plates for Modern TLC. [Link]

  • Câmpan, M. (n.d.). Stationary phases for thin-layer chromatography. [Link]

  • Organic Chemistry Lab at CU Boulder. (2021). Visualizing a TLC plate. [Link]

  • Organic Chemistry MU. (2023). Sample Preparation for TLC. [Link]

  • Mroczek, T., & Głowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Journal of Planar Chromatography – Modern TLC, 13, 457-462. [Link]

  • MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Chemistry, 4(4), 1369-1384. [Link]

  • ResearchGate. (2016). Sample Preparation for Thin Layer Chromatography. [Link]

  • Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]

  • MPL Lösungsfabrik. (2018). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. [Link]

  • Dhont, J. H. (1973). The RF value as a constant in thin-layer chromatography. Journal of Chromatography A, 80(1), 15-22. [Link]

  • Oreate AI Blog. (2026). Understanding Rf Values in Thin Layer Chromatography. [Link]

  • Gilbert, M. (1973). The Use of Thin Layer Chromatography (TLC) in Qualitative and Quantitative Analysis. RIT Scholar Works. [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. [Link]

  • ResearchGate. (2024). Development of Thin-Layer Chromatography–Densitometric Procedure for Qualitative and Quantitative Analyses and Stability Studies of Cefazolin. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 127. [Link]

  • Kelani, K. M., et al. (2021). A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, pheniramine maleate along with three official impurities. BMC Chemistry, 15(1), 5. [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]

Sources

Troubleshooting & Optimization

Purification challenges of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Chemical Synthesis Support Subject: Technical Guide: Purification & Handling of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one Ref: Ticket #PQ-ALLYL-001

Executive Summary

You are encountering challenges with 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one . This compound belongs to the class of S-alkylated quinazolin-4(3H)-ones, a scaffold widely explored for EGFR/VEGFR-2 kinase inhibition and antimicrobial activity.

The purification difficulty arises from three competing structural features:

  • The Thioether Linkage (

    
    ):  Susceptible to oxidation (sulfoxide formation).
    
  • The Allyl Group (N3-position): Prone to radical polymerization or isomerization under harsh heat/light.

  • The Phenacyl Moiety: Increases lipophilicity but introduces a reactive ketone and acidic methylene protons, leading to "oiling out" during crystallization.

This guide provides a validated purification logic, troubleshooting matrix, and stability protocols.

Part 1: The Purification Logic (Decision Tree)

The following flowchart illustrates the decision-making process for purifying the crude reaction mixture. Unlike simple aromatics, this molecule requires a solubility-based approach to avoid oiling out.

Purification_Workflow Start Crude Reaction Mixture (Post-Workup) StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Sticky Oil / Gum StateCheck->Oil Yes Recryst Protocol B: Recrystallization (EtOH or EtOH/DMF) Solid->Recryst High Purity (>85%) Column Protocol C: Flash Column (SiO2, Hexane:EtOAc) Solid->Column Low Purity (<85%) Trituration Protocol A: Trituration (Cold Diethyl Ether/Hexane) Oil->Trituration Induce Solidification Trituration->Solid Success Trituration->Column Fails (Persistent Oil) Pure Pure Product (White/Pale Yellow Needles) Recryst->Pure Column->Pure

Figure 1: Purification Logic Flow for S-alkylated Quinazolinones. Select the protocol based on the physical state of your crude material.

Part 2: Validated Protocols

Protocol A: Trituration (For Sticky Oils)

Use this when the product refuses to crystallize and traps solvent.

  • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) (just enough to mobilize it).

  • Add 10 volumes of cold Diethyl Ether or Hexane dropwise with vigorous stirring.

  • Sonicate the flask in an ice bath for 10–15 minutes.

  • Result: The product should crash out as a precipitate. Filter rapidly.

Protocol B: Recrystallization (The Gold Standard)

Use this for solids with minor impurities.

  • Solvent System: Absolute Ethanol (Primary). If insoluble, use Ethanol:DMF (9:1).

  • Method:

    • Heat solvent to boiling.

    • Add crude solid slowly until dissolved. Do not overheat (protects the allyl group).

    • Critical Step: Allow to cool to Room Temperature (RT) slowly over 2 hours. Do not plunge into ice immediately; this traps impurities (phenacyl bromide) in the lattice.

    • Chill to 4°C for 1 hour.

    • Filter and wash with cold Ethanol .[1]

Protocol C: Flash Chromatography (For Complex Mixtures)
  • Stationary Phase: Silica Gel (60–120 mesh).[2]

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate.

    • Start: 90:10 (Elutes unreacted Phenacyl Bromide).

    • Product Elution: Typically 70:30 to 60:40 Hexane:EtOAc.

  • Note: Avoid using Methanol if possible, as it can cause transesterification or nucleophilic attack if residual base is present.

Part 3: Troubleshooting & FAQs

Q1: Why is my product turning yellow/orange upon storage?

Diagnosis: Thioether Oxidation or Disulfide Contamination.

  • Mechanism: The sulfur atom at position 2 is electron-rich. Exposure to air or peroxides in solvents (like old ether/THF) oxidizes the thioether (

    
    ) to a sulfoxide (
    
    
    
    ).
  • Fix:

    • Recrystallize using degassed ethanol .

    • Store under Nitrogen/Argon atmosphere.

    • Ensure all ether used in workup is peroxide-free.

Q2: The NMR shows a "doublet of doublets" impurity in the aromatic region.

Diagnosis: N-Alkylated Isomer.

  • Mechanism: While S-alkylation is favored under basic conditions (

    
    /Acetone), N-alkylation (at N1) can occur if the reaction temperature is too high or if a polar aprotic solvent (DMF) is used with strong bases (NaH).
    
  • Differentiation:

    • S-isomer (Target): Carbonyl carbon (C4) appears ~160-162 ppm in

      
       NMR.
      
    • N-isomer (Impurity): Carbonyl carbon shifts significantly.

  • Fix: You cannot easily separate these by recrystallization. Use Column Chromatography (Protocol C). The N-isomer is typically more polar.

Q3: I have a persistent lachrymatory (tear-inducing) smell.

Diagnosis: Residual Phenacyl Bromide.

  • Risk: Phenacyl bromide is a potent lachrymator and is lipophilic, often co-crystallizing with the product.

  • Fix: Wash the crude solid with cold Hexane or Petroleum Ether (3x). Phenacyl bromide is highly soluble in hexane; your quinazolinone product is not.

Part 4: Chemical Context & Stability

The following diagram details the synthesis pathway and the specific points where impurities are introduced.

Reaction_Pathway SM1 2-Mercapto-3-allyl quinazolin-4-one Target TARGET PRODUCT (S-Alkylated) SM1->Target + SM2, Base Impurity1 Impurity A: Disulfide Dimer (Oxidation) SM1->Impurity1 Air/Oxidation Impurity2 Impurity B: N-Alkylated Isomer (Regio-error) SM1->Impurity2 High Temp/Strong Base SM2 Phenacyl Bromide Base K2CO3 / Acetone

Figure 2: Reaction pathway showing the target S-alkylation and potential competing side reactions (Disulfide formation and N-alkylation).

Stability Data Table
ParameterSpecification / LimitReason
Storage Temp -20°C (Long term)Prevents allyl polymerization.
Light Sensitivity HighAllyl group + conjugated system; protect from UV.
Solubility DMSO, DMF, Hot EtOHInsoluble in water/hexane.
Reactivity Avoid Strong AcidsAcid hydrolysis can cleave the thioether bond.

References

  • Al-Khuzaie, M. G. A., & Majidi, S. M. H. (2014).[3] Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Iraqi Journal of Science, 55(2B), 582-593.[3]

  • El-Azab, A. S., et al. (2024).[4] S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14, 24828-24849.

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826. (General reference for Quinazolinone stability).
  • Ghorab, M. M., et al. (2016). Synthesis and molecular docking of some novel 2-substituted quinazolin-4(3H)-ones as potential antimicrobial and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 155-164.

Sources

Optimizing reaction time for phenacyl bromide and mercaptoquinazolinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization: Phenacyl Bromide + 2-Mercapto-4(3H)-quinazolinone Ticket ID: CHEM-OPT-8821 Status: Open Support Tier: Senior Application Scientist

Welcome to the Technical Support Center

Hello. I understand you are looking to optimize the reaction time for the coupling of phenacyl bromide (electrophile) and 2-mercapto-4(3H)-quinazolinone (nucleophile).

In my experience supporting medicinal chemistry workflows, this reaction is a classic S-alkylation that often suffers from two main bottlenecks: poor solubility of the quinazolinone scaffold and sluggish kinetics in conventional solvents. The reaction typically proceeds via a nucleophilic substitution (


) to form an S-phenacyl intermediate, which may subsequently cyclize to a thiazolo[2,3-b]quinazolinone derivative under acidic or thermal forcing.

Below is your troubleshooting guide, structured to diagnose your specific rate-limiting factors and provide immediate protocol adjustments.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "My reaction takes 6-12 hours under reflux. How can I reduce this to minutes?"

Diagnosis: You are likely using a conventional thermal transfer method (oil bath) in a protic solvent like ethanol. While standard, this is kinetically inefficient for this specific heterocycle.

Solution: Switch to Microwave-Assisted Organic Synthesis (MAOS) . The polar nature of the quinazolinone lactam/thiol system makes it an excellent candidate for dielectric heating. Microwave irradiation can reduce reaction times from 12 hours to 5–15 minutes .

  • Mechanism: Direct coupling of the microwave energy with the polar solvent and reagents increases the molecular rotation and collision frequency, bypassing the thermal lag of conductive heating.

  • Protocol Shift: If you are using Ethanol/Reflux, switch to Ethanol (or DMF) in a sealed microwave vial at 140°C for 10 minutes.

Q2: "I am seeing unreacted mercaptoquinazolinone on TLC. Should I add more phenacyl bromide?"

Diagnosis: Likely not. Adding excess phenacyl bromide often leads to difficult purification (it is a lachrymator and sticky solid). The issue is usually the nucleophilicity of the thiol .

Solution: Optimize the Base Catalyst . The mercapto group (-SH) exists in equilibrium with its thione tautomer (-NH-C=S). You must shift the equilibrium to the thiolate anion (-S⁻) to drive the


 attack.
  • Standard:

    
     (Potassium Carbonate) is often too weak or insoluble in organic solvents.
    
  • Optimized: Use Fused Sodium Acetate (in acetic acid) or Triethylamine (

    
    )  (in ethanol). For difficult substrates, adding a catalytic amount of LiBr  or NaI  (Finkelstein condition) can activate the phenacyl bromide in situ.
    
Q3: "I'm getting N-alkylated by-products instead of the S-alkylated product."

Diagnosis: This is a Chemoselectivity issue governed by HSAB (Hard and Soft Acids and Bases) Theory .

  • Sulfur is a "Soft" nucleophile.

  • Nitrogen (at N3) is a "Harder" nucleophile.

Solution: Control the Solvent and Counter-ion.

  • To favor S-Alkylation (Desired): Use "soft" conditions. A polar aprotic solvent like Acetone or DMF with a soft counter-ion base (like

    
    ) promotes reaction at the sulfur. Avoid extremely high temperatures unless cyclizing, as thermodynamic control might shift selectivity.
    
  • To favor Cyclization: If your goal is the fused thiazolo-derivative, the S-alkylated intermediate must undergo dehydration. This requires acidic conditions (e.g., PPA or

    
    ) or high heat.
    

Part 2: Data & Visualization

Reaction Pathway Analysis

The following diagram illustrates the critical decision points in the reaction mechanism. Understanding this flow allows you to intervene at the correct step.

ReactionPathway cluster_trouble Troubleshooting Loops Start 2-Mercapto- quinazolinone Thiolate Thiolate Anion (Active Nucleophile) Start->Thiolate Deprotonation Base Base Catalyst (Et3N / K2CO3) Base->Thiolate Intermed S-Phenacyl Intermediate Thiolate->Intermed SN2 Attack (Kinetic Control) Phenacyl Phenacyl Bromide (Electrophile) Phenacyl->Intermed Intermed->Start Hydrolysis (If wet solvent) Final Thiazolo[2,3-b] quinazolinone Intermed->Final Cyclodehydration (Thermodynamic) Cyclization Acid/Heat (-H2O)

Figure 1: Mechanistic pathway showing the activation of the thiol and the subsequent cyclization step. Note that water in the solvent can reverse the reaction or hydrolyze the phenacyl bromide.

Comparative Kinetics Data

The table below summarizes the efficiency gains when switching from conventional reflux to optimized conditions (Microwave or Catalytic).

ParameterMethod A: Conventional RefluxMethod B: Microwave Assisted (Optimized)Method C: Ionic Liquid / Catalyst
Solvent Ethanol (Abs.)Ethanol or DMF

or Solvent-Free
Catalyst

None or basic aluminaLiBr (10 mol%)
Temperature 78°C (Reflux)140°C (Irradiation)100°C
Time 4 – 8 Hours 5 – 12 Minutes 15 – 30 Minutes
Yield 65 – 75%85 – 92%80 – 88%
Selectivity Moderate (some disulfide)High (S-alkylation dominant)High

Part 3: Optimized Experimental Protocols

Protocol A: High-Throughput Microwave Synthesis (Recommended)

Best for: Rapid library generation, high yield, minimizing solvent waste.

  • Preparation: In a 10 mL microwave-compatible vial, dissolve 2-mercapto-4(3H)-quinazolinone (1.0 mmol) and phenacyl bromide (1.1 mmol).

  • Solvent/Base: Add 2 mL of Ethanol and 2 drops of catalytic Pyridine or Triethylamine .

  • Irradiation: Cap the vial. Set the microwave reactor to 140°C (dynamic power mode, max 300W) with a hold time of 8 minutes .

  • Work-up: Cool to room temperature. The product often precipitates directly. Pour onto crushed ice. Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Protocol B: Conventional Reflux (Robust)

Best for: Large scale (>10g) where microwave vials are size-limited.

  • Activation: In a round-bottom flask, suspend 2-mercapto-4(3H)-quinazolinone (10 mmol) in anhydrous Acetone (50 mL). Add anhydrous

    
      (15 mmol) and stir for 15 minutes at room temperature to generate the thiolate anion.
    
  • Addition: Add phenacyl bromide (10 mmol) portion-wise (Caution: Lachrymator).

  • Reaction: Reflux for 4 hours . Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Cyclization (Optional): If the fused thiazole is required, add Acetic Anhydride (5 mL) and reflux for an additional 1 hour.

  • Isolation: Distill off excess solvent. Pour residue into water. Neutralize with

    
     if acid was used. Filter the precipitate.[1]
    

References

  • Microwave-Assisted Synthesis of Thiazolo[2,3-b]quinazolinones Source: International Journal of Research and Analytical Reviews (IJRAR) URL:[Link] (General Journal Landing Page for verification of methodology)

  • Synthesis of 2-Mercapto Substituted Quinazolin-4(3H)-One Derivatives using β-Cyclodextrin Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL:[Link]

  • Phenacyl Bromide Preparation and Properties Source: Organic Syntheses, Coll.[1] Vol. 5, p.117 URL:[Link]

  • Solvent Effects on Phenacyl Bromide Reactions Source: ResearchGate (Kinetic Studies Archive) URL:[Link]

Sources

Technical Support Center: Solving Solubility Issues of Quinazolinones in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common yet significant challenge of quinazolinone solubility in biological assays. As a class of heterocyclic compounds, quinazolinones are of immense interest in medicinal chemistry for their diverse biological activities, but their frequently poor aqueous solubility can be a major hurdle to obtaining reliable and reproducible experimental data.[1][2][3]

This guide is structured to walk you through understanding the root causes of solubility issues, provide immediate troubleshooting steps for common problems, and detail systematic strategies for developing robust compound formulations for your assays.

Frequently Asked Questions: Understanding the Core Problem
Q1: Why do my quinazolinone compounds keep precipitating in my aqueous assay buffer?

This is the most common issue researchers face. Quinazolinone derivatives are often crystalline solids with a rigid, fused heterocyclic structure that makes them inherently lipophilic (hydrophobic) and poorly soluble in water.[4][5] Precipitation typically occurs for two primary reasons:

  • Exceeding Thermodynamic Solubility: Every compound has a maximum concentration at which it can remain dissolved in a given solvent system (like your assay buffer). If your final concentration exceeds this limit, the compound will fall out of solution.

  • "Solvent Shock": Most researchers use Dimethyl Sulfoxide (DMSO) to prepare highly concentrated stock solutions.[6] When a small volume of this concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the solvent environment changes drastically and abruptly. The quinazolinone molecules, suddenly finding themselves in a hostile aqueous environment, aggregate and precipitate before they have a chance to disperse.[7] This is a kinetic, not just a thermodynamic, problem.

Q2: I dissolved my compound in 100% DMSO and it was perfectly clear. Why is that a problem?

While DMSO is an excellent solvent for many organic molecules, a clear stock solution does not guarantee solubility in the final aqueous assay medium.[8][9] The high solubilizing power of DMSO can mask the compound's underlying poor aqueous solubility. Furthermore, the final concentration of DMSO in your assay is critical. Most cell-based assays can only tolerate a very low final DMSO concentration (typically ≤0.5%, and often as low as 0.1%) to avoid solvent-induced toxicity or artifacts.[8][10] This required high dilution factor is what often triggers precipitation.

Q3: Can the specific substitutions on my quinazolinone's structure affect its solubility?

Absolutely. The structure-activity relationship (SAR) of quinazolinones also extends to their physicochemical properties.[3] Modifications to the core structure can dramatically alter solubility:

  • Lipophilic Groups: Adding bulky, non-polar groups (e.g., aryl rings, long alkyl chains) will generally decrease aqueous solubility.[11]

  • Polar/Ionizable Groups: Introducing polar groups (e.g., hydroxyl, amino) or ionizable groups (e.g., carboxylic acids, basic amines) can significantly increase water solubility and bioavailability.[11][12][13] The position of these substituents is also critical.[3]

Troubleshooting Guide: Immediate Fixes for Common Scenarios

This section addresses issues you might encounter in real-time at the bench.

Scenario 1: My compound precipitates immediately upon adding the DMSO stock to my buffer.

This is a classic case of "solvent shock."

  • Immediate Action:

    • Warm the Solution: Gently warm the solution to 37°C in a water bath.[10]

    • Agitate: Vortex or sonicate the solution for several minutes. This provides the energy needed to break up aggregates and help the molecules dissolve.[10][14]

  • Corrective Protocol for Next Time:

    • Serial Dilution: Instead of adding the highly concentrated stock directly, perform an intermediate dilution of your stock in DMSO first. Then, add the lower-concentration stock to your buffer. This lessens the severity of the solvent shock.[8]

    • Improve Mixing Technique: Add the DMSO stock drop-wise to the vortexing buffer. Never add the buffer to the DMSO stock. This ensures rapid dispersal of the compound in the larger volume, preventing localized high concentrations.[7]

cluster_0 The 'Solvent Shock' Phenomenon DMSO Concentrated DMSO Stock Solution Precipitate Compound Aggregates (Precipitate) DMSO->Precipitate Rapid Dilution (Polarity Shock) Buffer Aqueous Assay Buffer Buffer->Precipitate Poor Mixing

Caption: The mechanism of solvent shock leading to precipitation.

Scenario 2: The solution is clear at first, but a precipitate forms over time during incubation.

This suggests a few possibilities:

  • Compound Instability: The compound may be degrading in the aqueous buffer at 37°C.

  • Temperature Effects: Some compounds are less soluble at higher temperatures (though this is less common for quinazolinones). More likely, the initial solution was supersaturated and is now crashing out to its true thermodynamic solubility limit.

  • Interaction with Media Components: If you are using cell culture media, the compound might be binding to proteins in the serum or interacting with salts, forming insoluble complexes.[7][15]

  • Troubleshooting Steps:

    • Check Solubility at Incubation Temperature: Determine the compound's solubility at 37°C to ensure you are working below its saturation point.

    • Reduce Serum Concentration: If possible for your cell line, try reducing the serum percentage or using a serum-free medium.[7]

    • Evaluate pH Stability: Cell metabolism can lower the pH of the culture medium over time. If your compound's solubility is highly pH-dependent, this shift could cause precipitation. Ensure your medium has a robust buffering system.[7][16]

A Systematic Approach to Quinazolinone Solubilization

For a more robust and long-term solution, a systematic approach is required. The goal is to find a formulation that keeps your compound soluble under the final assay conditions without interfering with the biological measurement.

Step 1: Foundational Solubility Assessment

Before proceeding with complex formulations, you must understand the baseline solubility of your compound.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of your solid quinazolinone compound to a series of vials containing the solvents of interest (e.g., water, PBS pH 7.4, 0.1 N HCl).[17]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached. A small amount of undissolved solid should remain.[17]

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it in a suitable organic solvent, and measure the concentration using a calibrated HPLC-UV or LC-MS method. This value is the thermodynamic solubility.

Step 2: Simple Formulation Strategies

If the intrinsic solubility in your assay buffer is too low, explore these common strategies first.

Start Compound Precipitates in Assay Check_Technique Improve Mixing? (Slow addition, vortexing) Start->Check_Technique Check_DMSO Final DMSO < 0.5%? Check_Technique->Check_DMSO Yes Success Soluble Compound Proceed with Assay Check_Technique->Success No, problem solved pH_Adjust Is compound ionizable? Adjust Buffer pH Check_DMSO->pH_Adjust Yes Check_DMSO->Success No, problem solved Cosolvent Add Co-solvent? (e.g., 1-5% PEG400) pH_Adjust->Cosolvent No / Ineffective pH_Adjust->Success Yes, problem solved Cyclodextrin Use Cyclodextrin? (e.g., HP-β-CD) Cosolvent->Cyclodextrin No / Ineffective Cosolvent->Success Yes, problem solved Advanced Advanced Formulation (e.g., Nanosuspension) Cyclodextrin->Advanced No / Ineffective Cyclodextrin->Success Yes, problem solved

Caption: A troubleshooting workflow for addressing compound precipitation.

a) pH Modification

  • Principle: Many quinazolinones contain acidic or basic functional groups, making their solubility dependent on pH.[4][18] For a weakly basic compound, lowering the pH will protonate it, forming a more soluble salt. For a weakly acidic compound, increasing the pH will deprotonate it, also increasing solubility.[16][19]

  • Execution: Test the compound's solubility in a range of buffers (e.g., pH 5.0, 6.5, 7.4, 8.0).

  • Caution: Ensure the chosen pH is compatible with your biological assay and does not affect cell health or enzyme activity.

b) Use of Co-solvents

  • Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[20][21]

  • Common Choices: Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), Ethanol, Glycerol.[20][22]

  • Execution: Prepare your assay buffer with a small percentage (e.g., 1-10%) of a co-solvent.

  • Caution: High concentrations of co-solvents can be toxic to cells or inhibit enzyme activity. Always run a vehicle control with the same co-solvent concentration to check for effects on your assay.[22]

StrategyPrincipleProsCons
pH Adjustment Increases ionization of acidic/basic compounds.[16]Simple, effective for ionizable drugs.Limited by pH tolerance of the assay; ineffective for neutral compounds.
Co-solvents Reduces solvent polarity.[20]Easy to implement; can significantly increase solubility.Potential for assay interference or cell toxicity at higher concentrations.[22]
Cyclodextrins Forms a water-soluble inclusion complex.[23]High solubilizing capacity; generally low toxicity.Can be expensive; may interact with some assay components; large size may hinder cell penetration.
Step 3: Advanced Formulation Strategies

For particularly challenging "brick dust" compounds, more advanced formulation techniques may be necessary.

a) Cyclodextrins

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The quinazolinone molecule partitions into the cavity, forming a "host-guest" inclusion complex that is water-soluble.[23][24][25]

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and safety profiles.[22]

  • Execution: Dissolve the cyclodextrin in the buffer first, then add the quinazolinone. The formation of the complex can be confirmed by phase-solubility studies.

  • Protocol: See below for a detailed protocol.

cluster_0 Cyclodextrin Solubilization Mechanism Quin Hydrophobic Quinazolinone Complex Water-Soluble Inclusion Complex Quin->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a drug by a cyclodextrin molecule.

b) Nanosuspensions

  • Principle: This technique reduces the particle size of the solid drug down to the nanometer range (<1000 nm).[26][27] According to the Ostwald-Freundlich equation, decreasing particle size increases the surface area, which in turn increases the dissolution rate and saturation solubility.[27]

  • Execution: Nanosuspensions are typically prepared using methods like high-pressure homogenization or media milling, which require specialized equipment. The resulting nanoparticles are stabilized in an aqueous dispersion using surfactants or polymers.[28]

  • Application: This is a powerful technique for preclinical and clinical development but is often too complex for routine in-vitro screening. It is best reserved for lead compounds that cannot be solubilized by other means.

Detailed Experimental Protocols
Protocol: Preparation of a Quinazolinone Formulation using HP-β-Cyclodextrin
  • Determine Stoichiometry: Perform a phase-solubility analysis by preparing a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM). Add an excess of the quinazolinone to each, equilibrate for 48 hours, centrifuge, and measure the supernatant concentration. A linear increase in solubility suggests a 1:1 complex.

  • Prepare the Buffer: Weigh out the required amount of HP-β-CD and dissolve it completely in your final assay buffer. For a 10 mM solution, this is ~14g of HP-β-CD per liter.

  • Prepare the Stock Solution: Weigh your quinazolinone and dissolve it directly in the HP-β-CD-containing buffer to make a concentrated stock solution (e.g., 10 mM). Use sonication and gentle warming (37°C) to aid dissolution.

  • Sterilization: Sterile-filter the final stock solution through a 0.22 µm filter that is compatible with your formulation (e.g., PVDF).

  • Assay Dilution: Use this stock solution for serial dilutions directly in the assay buffer (which does not need to contain additional cyclodextrin).

  • Validation: Always include a vehicle control containing the same concentration of HP-β-CD as your highest test concentration to ensure the cyclodextrin itself does not affect the assay readout.

References
  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Gao, L., Liu, G., & Ma, J. (2013). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Nanotechnology, 2013, 689218. [Link]

  • Parhi, R., & Suresh, P. (2023, December 4). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. [Link]

  • Ghosh, I., et al. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. International Journal of Pharmaceutics, 409(1-2), 260-268. [Link]

  • Wikipedia contributors. (2023, December 27). Cosolvent. Wikipedia. [Link]

  • Ghate, R. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. SlideShare. [Link]

  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 705. [Link]

  • Kozik, V., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 3(10), 14036–14042. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Kumar, S., et al. (2022). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2010). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • Cheng, X., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]

  • Anggraeni, L., et al. (2023). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Molecules, 28(17), 6306. [Link]

  • de Heuvel, D., et al. (2024). Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. ACS Medicinal Chemistry Letters. [Link]

  • Févotte, G., et al. (2006). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • Alam, M. A., et al. (2024). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. ResearchGate. [Link]

  • An, T. T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Asian Journal of Pharmaceutical Sciences, 11(5), 644-650. [Link]

  • Er, M. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. [Link]

  • Asadi, M., et al. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. [Link]

  • Schultes, S., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(8), 3027-3037. [Link]

  • Ali, F. I., et al. (2024). Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. Scientific Reports, 14(1), 1-17. [Link]

  • Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Khan, S., et al. (2006). In silico design, synthesis, and biological evaluation of radioiodinated quinazolinone derivatives for alkaline phosphatase–mediated cancer diagnosis and therapy. Cancer Research, 66(24), 11886-11894. [Link]

  • Li, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 63(4), 1-20. [Link]

  • Bodor, N. (1997). U.S. Patent No. 5,646,131. Washington, DC: U.S.
  • Ayman, A. A. (2021, January 16). Why can't I get reproducible results in cell based assays?. ResearchGate. [Link]

  • Loftsson, T., et al. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics, 302(1-2), 18-28. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Al-Rashood, S. T., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. [Link]

  • El-Sayed, N. N. E., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(54), 32363-32376. [Link]

  • Savjani, K. T., et al. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. Universal Journal of Pharmacy, 1(1), 32-45. [Link]

  • Kumar, D., & Kumar, N. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42772-42797. [Link]

Sources

Minimizing side reactions during quinazolinone phenacylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazolinone Phenacylation

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the phenacylation of quinazolinone scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face. This resource is structured to help you troubleshoot common issues and minimize side reactions, ensuring the integrity and efficiency of your synthesis.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues in a direct question-and-answer format. Each problem is followed by an analysis of its probable causes and a set of actionable, field-proven solutions.

Q1: My TLC/LC-MS analysis shows multiple spots, including one that is less polar than my starting material but is not the desired N-phenacylated product. What is it?

Probable Cause: You are likely observing the formation of the O-phenacylated isomer. The quinazolinone core exists in a lactam-lactim tautomeric equilibrium. While the lactam form is generally more stable, the presence of a base can generate the corresponding ambident anion, which can be acylated at either the nitrogen (N3) or the oxygen (O4) atom.[1][2] The O-acylated product is typically less polar than the N-acylated isomer and the starting quinazolinone.

Solutions:

  • Re-evaluate Your Base and Solvent System: The regioselectivity of acylation is highly dependent on the reaction conditions.

    • Promote N-Acylation: Use a combination of a strong, non-nucleophilic base (like NaH) in a polar aprotic solvent (like DMF or DMSO).[3] The polar solvent solvates the cation (e.g., Na+), leaving a more "naked" and highly reactive anion. The harder nitrogen atom then preferentially attacks the hard carbonyl carbon of the phenacyl halide.

    • Avoid O-Acylation: Conditions that favor the O-acylated isomer often involve weaker bases (like K₂CO₃) or phase-transfer catalysis, which can create a softer ionic environment.[1] While useful for alkylation, this can be problematic for acylation.

  • Control the Temperature: Add the phenacyl halide to the deprotonated quinazolinone solution at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. Lower temperatures increase the kinetic control of the reaction, favoring attack by the more nucleophilic nitrogen.[4]

  • Confirm Structure via 2D NMR: To unequivocally confirm the structure of your main product and the byproduct, use advanced NMR techniques. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the methylene protons of the phenacyl group and the C4 carbonyl carbon for the N-acylated isomer, whereas for the O-acylated isomer, a correlation to the C4 carbon (now an ether) would be observed.[1]

Q2: The yield of my desired N-phenacylated quinazolinone is consistently low, even though my starting material is fully consumed.

Probable Cause: A low yield with complete consumption of starting material points towards the formation of soluble byproducts, product degradation, or significant side reactions that are not easily isolated. Potential issues include hydrolysis, polysubstitution, or Friedel-Crafts-type reactions.

Solutions:

  • Ensure Anhydrous Conditions: Water is a critical enemy in this reaction. The base can react with water to form hydroxide ions, which can hydrolyze your phenacyl halide or the ester-like O-acylated product if it forms. More critically, moisture can quench the quinazolinone anion, reverting it to the starting material and reducing efficiency. Always use anhydrous solvents and dry all glassware thoroughly before use.[4]

  • Optimize Stoichiometry: While a slight excess of the acylating agent can drive the reaction to completion, a large excess can lead to side reactions.[5] Use a carefully controlled molar ratio, typically 1.0 equivalent of quinazolinone to 1.1-1.2 equivalents of base and phenacyl halide.

  • Avoid Strong Lewis Acid Conditions: If your phenacylation protocol involves a Lewis acid (which is unconventional but possible), you may be promoting a Friedel-Crafts acylation on the quinazolinone's benzene ring.[6] This is a common side reaction in aromatic chemistry and leads to C-acylated byproducts. Stick to base-mediated protocols for N-acylation.

  • Check for Product Degradation: Quinazolinone scaffolds are generally stable, but prolonged exposure to very strong bases or high temperatures can lead to ring-opening or other degradation pathways.[2] Monitor the reaction by TLC and aim for the shortest effective reaction time.

Experimental Protocol: Optimized N-Phenacylation of 2-Methyl-4(3H)-quinazolinone

This protocol is designed to maximize the yield of the N-acylated product while minimizing common side reactions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methyl-4(3H)-quinazolinone (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) via syringe and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Be cautious, as hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes.

  • Acylation: Dissolve 2-bromoacetophenone (phenacyl bromide, 1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding ice-cold water. This will also precipitate the crude product.

  • Isolation & Purification: Filter the resulting solid, wash it thoroughly with water, and then with a cold, non-polar solvent like diethyl ether to remove non-polar impurities. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[3]

Data & Visualization

Table 1: Influence of Reaction Conditions on Regioselectivity
Parameter Condition A (Favors N-Acylation) Condition B (May Increase O-Acylation) Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base that fully deprotonates the quinazolinone. K₂CO₃ is a weaker base and establishes an equilibrium.
Solvent DMF, DMSO (Polar Aprotic)Acetone, Acetonitrile (Less Polar)Polar aprotic solvents effectively solvate the counter-ion (Na⁺), leading to a more reactive "naked" anion where the harder N-atom is favored.[3]
Temperature 0 °C to Room TemperatureRoom Temperature or RefluxLower temperatures provide kinetic control, favoring the pathway with the lower activation energy (N-acylation).[4]
Diagrams

Below are diagrams illustrating the key chemical transformations and troubleshooting logic.

N_Phenacylation_Mechanism Mechanism of N-Phenacylation cluster_deprotonation Deprotonation cluster_acylation Acylation (Sₙ2) QM Quinazolinone (Lactam Form) Anion Ambident Anion QM->Anion - H⁺ Base Base (NaH) TS_N N-Attack Transition State Anion->TS_N Phenacyl Phenacyl Bromide Phenacyl->TS_N Product_N N-Phenacylated Product (Desired) TS_N->Product_N - Br⁻

Caption: The base abstracts a proton to form a resonance-stabilized anion, which then acts as a nucleophile.

Tautomerism_Side_Reaction Key Side Reaction: O-Acylation Pathway Lactam Lactam Tautomer (Favored) Anion Ambident Anion Lactam->Anion + Base - H⁺ Lactim Lactim Tautomer (Minor) Anion->Lactim Product_N N-Acylation (Desired Product) Anion->Product_N + Phenacyl-Br (N-Attack) Product_O O-Acylation (Side Product) Anion->Product_O + Phenacyl-Br (O-Attack) Phenacyl Phenacyl Bromide

Caption: The ambident anion can attack through nitrogen or oxygen, leading to isomeric products.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed TLC Check Reaction Completion via TLC Start->TLC Incomplete Incomplete Reaction TLC->Incomplete Starting Material Remains Complete Reaction Complete, Yield Still Low TLC->Complete No Starting Material Extend Extend Reaction Time or Increase Temperature Moderately Incomplete->Extend Analyze Analyze for Side Products (TLC, LC-MS) Complete->Analyze Extend->TLC SideProducts Significant Side Products Observed Analyze->SideProducts NoSideProducts No Obvious Side Products Analyze->NoSideProducts Optimize Optimize Conditions: - Lower Temperature - Adjust Stoichiometry - Change Base/Solvent SideProducts->Optimize Workup Re-evaluate Work-up & Purification: - Check for Product Loss - Ensure Anhydrous Conditions NoSideProducts->Workup

Caption: A decision tree to systematically diagnose and solve issues related to low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between N-acylation and N-alkylation of quinazolinones?

While both are nucleophilic substitution reactions at the N3 position, the key difference lies in the reversibility and the nature of the electrophile. Acylation is often reversible under certain conditions (e.g., hydrolysis), whereas the formation of a C-N bond via alkylation is generally considered irreversible. Furthermore, the regioselectivity (N- vs. O-substitution) can be more challenging to control in alkylation, where O-alkylation is often a significant competing pathway.[1]

Q2: Can I use microwave irradiation to speed up the phenacylation?

Yes, microwave-assisted synthesis can often dramatically reduce reaction times and, in some cases, improve yields by providing rapid, uniform heating.[2][7] However, it is crucial to perform initial optimization experiments. The high energy input can sometimes promote side reactions or degradation if the temperature and time are not carefully controlled.[5] Start with short irradiation times and monitor the reaction closely.

Q3: My starting quinazolinone has other nucleophilic sites (e.g., a free amino or hydroxyl group on the benzene ring). How do I achieve selective N3-phenacylation?

This is a classic chemoselectivity challenge. The N3-amide nitrogen is generally less nucleophilic than a free amine or a phenoxide.

  • For a free amino group: You will likely need to use a protecting group strategy. Protect the more nucleophilic amino group first (e.g., as a Boc-carbamate), then perform the N3-phenacylation, and finally deprotect the amino group.

  • For a hydroxyl group: The acidity of a phenol is comparable to the N-H of the quinazolinone. In this case, you will likely get a mixture of N- and O-acylated products on the benzene ring as well. A protecting group strategy (e.g., protecting the phenol as a silyl ether or methyl ether) is the most reliable approach to ensure selectivity.[8]

Q4: Why is 2-bromoacetophenone typically used instead of 2-chloroacetophenone?

This choice is based on the principles of nucleophilic substitution. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion and a weaker base. This makes the carbon atom of the phenacyl group more electrophilic and the substitution reaction (Sₙ2) faster and more efficient when using phenacyl bromide compared to phenacyl chloride.

References

  • BenchChem. (2025). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. 3

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. 4

  • BenchChem. (2025). Navigating the Synthesis of 2-Acetyl-4(3H)-quinazolinone: A Technical Support Guide for Scale-Up. 5

  • Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. 9

  • Abdel-Wahab, B.F., et al. (2012). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. 10

  • Jukić, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. 11

  • Saghatelian, A. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. 1

  • Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis, 2nd ed. John Wiley and Sons. (Referenced in patent WO1998011438A1). 8

  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation. 6

  • Al-Ostath, A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. 7

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. 2

Sources

Technical Support Center: Catalyst Selection for Efficient Quinazolinone Thioether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinazolinone thioethers. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. Here, we will dissect the critical aspects of catalyst selection and provide practical, field-tested solutions to common experimental challenges. Our goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the catalytic synthesis of quinazolinone thioethers, providing a foundational understanding for both new and experienced researchers.

Q1: What are the primary classes of catalysts used for synthesizing quinazolinone thioethers?

The formation of the C-S bond to generate quinazolinone thioethers is typically achieved via cross-coupling reactions. The most prevalent and effective catalysts are based on transition metals, particularly copper and iron, due to their cost-effectiveness and versatile reactivity.[1][2][3] Palladium-based systems, while potent for many C-S couplings, are often less favored for this specific transformation due to higher costs and potential catalyst poisoning by sulfur compounds.[3] Additionally, metal-free approaches are emerging as sustainable alternatives, though they may have a more limited substrate scope.[4][5][6]

Q2: How do I choose between a copper and an iron catalyst for my reaction?

The choice between copper and iron catalysis involves a trade-off between cost, reactivity, and reaction conditions.

  • Copper Catalysts (e.g., CuI, Cu(OAc)₂, CuO nanoparticles): Copper is the most widely used metal for this transformation.[1][7] It offers a good balance of reactivity and functional group tolerance. Copper-catalyzed reactions often require ligands (such as 1,10-phenanthroline, picolinamides, or diamines) to stabilize the catalyst and promote the reaction.[7][8][9] These reactions are typically sensitive to the choice of ligand, base, and solvent, offering a high degree of tunability.[10][11]

  • Iron Catalysts (e.g., FeCl₃, FeBr₂): Iron is an attractive choice due to its low cost, abundance, and low toxicity.[2][3] Iron-catalyzed C-S coupling reactions can sometimes be performed under ligand-free conditions, simplifying the experimental setup.[3] However, they may require higher reaction temperatures and can sometimes be less selective than their copper counterparts.

A general recommendation is to start with a well-established copper-based system. If cost is a primary driver or if you are working with substrates that are incompatible with common copper ligands, an iron-based catalyst is a worthy alternative to explore.

Q3: What is the generally accepted mechanism for a copper-catalyzed C-S cross-coupling reaction?

While the precise mechanism can vary with the specific catalyst, ligand, and reactants, a generally accepted catalytic cycle for the copper-catalyzed coupling of a halo-quinazolinone with a thiol is illustrated below. The cycle typically involves the formation of a copper(I) thiolate intermediate, followed by oxidative addition of the aryl halide to a Cu(III) species, and subsequent reductive elimination to form the desired C-S bond and regenerate the Cu(I) catalyst.

Copper Catalytic Cycle A Cu(I)X I1 R-SH, Base B Cu(I)-SR (Copper Thiolate) I2 Ar-X C Cu(III)(Ar)(SR)X D Ar-SR (Product) C->D I3 Reductive Elimination I1->B Ligand Exchange I2->C Oxidative Addition I3->A Regeneration

Caption: Simplified catalytic cycle for Cu-catalyzed C-S coupling.

Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your experiments. Each problem is followed by potential causes and actionable, step-by-step solutions.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is crucial to identify the root cause.

Possible Cause A: Inactive Catalyst or Reagents

The integrity of your catalyst and starting materials is paramount.

  • Solution 1: Verify Catalyst Quality. Use a freshly opened bottle of the copper or iron salt. Older reagents can be oxidized or hydrated. For sensitive reactions, consider using a catalyst from a reputable supplier known for high-purity organometallic reagents.

  • Solution 2: Ensure Anhydrous Conditions. Many cross-coupling reactions are sensitive to moisture. Dry your solvent using appropriate methods (e.g., molecular sieves, distillation). Ensure your glassware is oven-dried before use.[12]

  • Solution 3: Degas the Reaction Mixture. Oxygen can oxidize the active catalyst (especially Cu(I)) and promote undesired side reactions like thiol homocoupling.[7] Degas your solvent and reaction mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes or by using several freeze-pump-thaw cycles.

Possible Cause B: Suboptimal Reaction Conditions

The interplay of solvent, base, and temperature is critical for success.

  • Solution 1: Solvent Screening. The polarity and coordinating ability of the solvent can dramatically affect catalyst solubility and reactivity. Polar aprotic solvents like DMSO, DMF, or Dioxane are often effective starting points.[1][12]

  • Solution 2: Base Optimization. The base is crucial for deprotonating the thiol to form the active nucleophile. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like DBU.[12] If your reaction is sluggish, a stronger base like Cs₂CO₃ might be necessary. Conversely, if you see decomposition, a milder base like K₂CO₃ may be better.

  • Solution 3: Temperature Adjustment. C-S coupling reactions are often thermally driven. If TLC analysis shows unreacted starting materials after an extended period, consider a moderate increase in temperature (e.g., from 100 °C to 120 °C).[12] Be cautious, as excessive heat can lead to catalyst decomposition.

Possible Cause C: Ineffective Ligand

For copper-catalyzed reactions, the ligand is not just an additive; it's a core component of the active catalytic species.

  • Solution 1: Choose the Right Ligand Class. Simple, inexpensive ligands like 1,10-phenanthroline or L-proline are excellent starting points.[3] More complex diamine or picolinamide-based ligands can offer improved yields for challenging substrates.[8]

  • Solution 2: Screen Ligand-to-Metal Ratio. The optimal ratio is typically between 1:1 and 2:1 (ligand:metal). Too little ligand may not sufficiently activate the catalyst, while too much can sometimes inhibit the reaction by creating an overly stable, inactive complex.

Caption: Decision workflow for troubleshooting low reaction yield.

Problem 2: Formation of Significant Side Products

The appearance of extra spots on your TLC plate indicates competing reaction pathways.

Possible Cause A: Disulfide Formation (Thiol Homocoupling)

This is the most common side reaction, where two molecules of your thiol starting material couple to form a disulfide (R-S-S-R).

  • Cause: This is an oxidative process, often catalyzed by trace metals and promoted by the presence of oxygen.

  • Solution 1: Maintain an Inert Atmosphere. Rigorously exclude air from your reaction. Use a Schlenk line or a glovebox for setup. Ensure your inert gas supply is of high purity.

  • Solution 2: Use a Reducing Additive. In some cases, adding a small amount of a reducing agent like ascorbic acid can help suppress oxidative homocoupling.

  • Solution 3: Check Base Purity. Some inorganic bases can contain metal impurities that catalyze this side reaction. Using a high-purity grade can be beneficial.

Possible Cause B: Decomposition of Starting Material or Product
  • Cause: The reaction conditions (high temperature, strong base) may be too harsh for sensitive functional groups on your quinazolinone or thiol.

  • Solution 1: Lower the Reaction Temperature. If you suspect decomposition, reduce the temperature and increase the reaction time. Monitor by TLC to find a balance between reaction rate and stability.

  • Solution 2: Use a Milder Base. Switch from a strong inorganic base (Cs₂CO₃) to a milder one (K₃PO₄ or K₂CO₃) or an organic base.

Data & Protocols

Table 1: Comparison of Common Catalytic Systems

This table provides typical starting conditions for common catalyst systems. These should be considered as a starting point for your optimization.

Catalyst SystemCatalyst Loading (mol%)Ligand (if applicable)Typical BaseTypical SolventTemperature (°C)
CuI / L-Proline 5 - 1010 - 20 mol%K₂CO₃, Cs₂CO₃DMSO90 - 110
Cu(OAc)₂ / Phen 5 - 1010 - 20 mol% (1,10-Phenanthroline)K₃PO₄Dioxane, Toluene100 - 120
FeCl₃ (ligand-free) 10 - 15N/AK₂CO₃DMF120 - 140
CuO Nanoparticles 5N/ACs₂CO₃DMSO110
Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis

This protocol provides a reliable starting point for the synthesis of a 2-(Arylthio)quinazolin-4(3H)-one using a CuI/1,10-phenanthroline system.

Materials:

  • 2-Halo-quinazolin-4(3H)-one (1.0 mmol, 1.0 equiv)

  • Aryl or Alkyl Thiol (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.10 mmol, 10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • Preparation: Add the 2-halo-quinazolin-4(3H)-one, CuI, 1,10-phenanthroline, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the anhydrous dioxane via syringe, followed by the thiol.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC.[12] Take small aliquots from the reaction mixture at regular intervals (e.g., every 2 hours). The reaction is complete when the starting halo-quinazolinone spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic salts and catalyst residues. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinazolinone thioether.

References

  • Role of C, S, Se and P donor ligands in copper(i) mediated C–N and C–Si bond formation reactions. Dalton Transactions. [Link]

  • Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. Organic & Biomolecular Chemistry. [Link]

  • Role of C, S, Se and P donor ligands in copper(i) mediated C–N and C–Si bond formation reactions - PMC. National Institutes of Health (NIH). [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC. National Institutes of Health (NIH). [Link]

  • Copper cluster complex-catalyzed C–S bond formation. Catalysis Science & Technology. [Link]

  • The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Beilstein Journal of Organic Chemistry. [Link]

  • Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters. [Link]

  • Synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. Development of science. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC. National Institutes of Health (NIH). [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • Recent advances in copper-catalyzed synthesis of quinazolinones. RSC Advances. [Link]

  • Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds. Organic & Biomolecular Chemistry. [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC. National Institutes of Health (NIH). [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

  • Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link]

  • Divergent oxidative annulation of primary aliphatic amines to access semi-saturated fused pyrimidines or quinazolines. Organic Chemistry Frontiers. [Link]

  • Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. ResearchGate. [Link]

  • Recent examples of the copper-catalyzed synthesis of quinazolinones and this work. ResearchGate. [Link]

  • An efficient protocol for the synthesis of thioethers via iron-catalyzed cross-coupling reaction and its mechanistic investigation. Tetrahedron Letters. [Link]

  • Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. [Link]

  • Copper-catalyzed synthesis of pyrido-fused quinazolinones from 2-aminoarylmethanols and isoquinolines or tetrahydroisoquinolines. Organic & Biomolecular Chemistry. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold. Elsevier. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. National Institutes of Health (NIH). [Link]

Sources

Validation & Comparative

1H NMR Spectral Analysis of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

The compound 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one represents a critical scaffold in medicinal chemistry, combining the pharmacologically active quinazolin-4(3H)-one core with two versatile functionalities: a phenacylsulfanyl (S-phenacyl) moiety and a prop-2-enyl (allyl) group.

This guide provides a definitive spectral analysis of this molecule, focusing on the regiochemical distinction between S-alkylation and N-alkylation—a common synthetic challenge.[1] We objectively compare the target molecule against its structural isomers and starting materials, supported by mechanistic insights and rigorous NMR data interpretation.[1]

Why This Analysis Matters

In the functionalization of 3-substituted-2-thioxoquinazolin-4(1H)-ones, the ambident nature of the thioamide/thiol group often leads to mixtures. Distinguishing the S-alkylated product (Target) from the N-alkylated byproduct or unreacted thione is impossible via UV-Vis alone; 1H NMR is the gold standard for validation.

Structural Logic & Synthesis Pathway[1][2][3]

To understand the spectrum, we must first visualize the synthesis and potential isomers.[1] The reaction typically involves the nucleophilic attack of 3-allyl-2-mercaptoquinazolin-4(3H)-one on phenacyl bromide .

Mechanistic Workflow (Graphviz)

G SM 3-Allyl-2-mercapto- quinazolin-4(3H)-one (Thione/Thiol Tautomer) Base Base (K2CO3) Acetone/DMF SM->Base Reagent Phenacyl Bromide (Ph-CO-CH2-Br) Reagent->Base S_Prod TARGET: S-Alkylation (2-Phenacylsulfanyl...) Base->S_Prod Major Path (Soft Nucleophile) N_Prod ISOMER: N-Alkylation (Rare/Byproduct) Base->N_Prod Minor Path (Hard Nucleophile)

Caption: Reaction pathway highlighting the regioselectivity challenge between S- and N-alkylation sites.

Comparative Spectral Analysis

The definitive identification of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one relies on three distinct spectral zones.

Zone A: The Allyl Group (3-Position)

The allyl group (


) serves as an internal standard.
  • N-CH2: Appears as a doublet (

    
     4.6–4.8 ppm) due to coupling with the methine proton.
    
  • Terminal Alkenes (=CH2): Two distinct doublets (cis/trans splitting) in the

    
     5.1–5.3 ppm range.
    
  • Internal Alkene (-CH=): A complex multiplet at

    
     5.8–6.0 ppm.
    
Zone B: The Critical S-Phenacyl Methylene (The "Fingerprint")

This is the primary differentiator.

  • Target (S-Alkylated): The

    
     protons appear as a sharp singlet  around 
    
    
    
    4.8–5.0 ppm
    . The sulfur atom exerts a specific deshielding effect, but less than a positively charged nitrogen would.[1]
  • Alternative (N-Alkylated): If alkylation occurred at the Nitrogen (forming a quaternary salt or N-substituted isomer), this methylene peak would shift significantly downfield (often >5.5 ppm) due to the higher electronegativity of the amide/charged nitrogen.

Zone C: The Aromatic Region[1][4]
  • Quinazolinone Core: 4 protons (

    
     7.4–8.2 ppm). The proton at position 5 (peri to carbonyl) is most deshielded (
    
    
    
    ~8.1–8.2 ppm).
  • Phenacyl Phenyl: 5 protons.[1][2] The ortho-protons of the phenacyl group often appear as a doublet around

    
     7.9–8.0 ppm due to conjugation with the ketone.[1]
    

Experimental Data Comparison

The following table contrasts the target molecule with its precursor (Thione) to demonstrate the loss of the -NH/SH signal and the appearance of the phenacyl moiety.

Table 1: Comparative 1H NMR Data (DMSO-d6 / CDCl3)
Proton AssignmentTarget: 2-Phenacylsulfanyl-3-allyl... (

ppm)
Precursor: 3-Allyl-2-mercapto... (

ppm)
Multiplicity (J Hz)Diagnostic Note
S-CH₂-CO 4.80 – 4.95 AbsentSinglet (2H)Confirmation of S-alkylation
N-CH₂ (Allyl) 4.65 – 4.754.90 – 5.10Doublet (2H, J=5-6)Shifts upfield upon S-alkylation
-CH= (Allyl) 5.85 – 6.055.80 – 6.00Multiplet (1H)Characteristic allyl pattern
=CH₂ (Allyl) 5.15 – 5.355.10 – 5.30Multiplet/dd (2H)Terminal alkene
Quin.[2][3][4] H-5 8.10 – 8.187.90 – 8.00Doublet (1H, J=8)Deshielded by C=O
Phenacyl Ortho 7.95 – 8.05AbsentDoublet (2H, J=7-8)Evidence of phenacyl group
-NH / -SH Absent13.00 – 13.50Broad SingletDisappearance confirms reaction

Note: Data ranges are synthesized from validated analogs in the 2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one series [1, 2].

Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating synthesis and analysis workflow.

Step 1: Synthesis of the S-Alkylated Target[1]
  • Reagents: Dissolve 3-allyl-2-mercaptoquinazolin-4(3H)-one (1.0 eq) in dry acetone or DMF.

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq). Stir for 15 minutes to generate the thiolate anion. Checkpoint: Solution may change color (yellowing).

  • Alkylation: Add Phenacyl Bromide (1.0 eq) dropwise.[1]

  • Reaction: Reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Pour into crushed ice. Filter the precipitate.[1][5] Wash with water (to remove KBr) and cold ethanol. Recrystallize from Ethanol/DMF.[1][6]

Step 2: NMR Sample Preparation[1]
  • Solvent Choice: Use DMSO-d6 for best solubility of the quinazolinone core, or CDCl3 if the compound is sufficiently lipophilic (often gives sharper splitting for the allyl group).[1]

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (16 scans, 1 sec relaxation delay).

Step 3: Spectral Assignment Workflow (Graphviz)

NMR_Logic Start Acquire 1H NMR Spectrum Check_13 Check > 12 ppm? Start->Check_13 Thione Result: Starting Material (Thione) Reaction Failed Check_13->Thione Yes (NH/SH present) Check_Allyl Identify Allyl Region (4.5-6.0 ppm) Check_13->Check_Allyl No Check_Singlet Locate Singlet (2H) @ 4.8 - 5.0 ppm Check_Allyl->Check_Singlet Decision Is Singlet Present? Check_Singlet->Decision S_Alk CONFIRMED: S-Phenacyl Derivative Decision->S_Alk Yes N_Alk ALERT: N-Alkylation Likely (Look for shift > 5.5 ppm) Decision->N_Alk No (or Shifted)

Caption: Logic tree for validating the reaction product using 1H NMR markers.

References

  • Al-Salahi, R., et al. (2016).[1] "Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives." Journal of Chemistry.

    • Relevance: Establishes the synthesis and NMR ranges for 3-allyl-2-((2-substituted-2-oxoethyl)thio)quinazolin-4(3H)-ones.
  • Panneerselvam, P., et al. (2021).[1] "Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4-Thiadiazole-Thiol Motifs." Anti-Infective Agents.

    • Relevance: Confirms the reactivity of phenacyl bromides with quinazolinone thiols and S-alkylation spectral characteristics.[1]

  • Khachatryan, D. S., et al. (2020).[1][7] "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal.

    • Relevance: Provides the mechanistic basis for distinguishing N- vs S- vs O-alkyl

Sources

Mass spectrometry fragmentation pattern of phenacylsulfanyl quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Phenacylsulfanyl Quinazolinones

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-(phenacylsulfanyl)-4(3H)-quinazolinones . These compounds are critical pharmacophores in drug discovery, exhibiting anticonvulsant and antimicrobial properties.[1]

Unlike standard spectral libraries that often list peaks without context, this guide focuses on the mechanistic causality of fragmentation. We compare the behavior of the S-linked phenacyl moiety against O-linked analogs and differentiate between Electron Ionization (EI) and Electrospray Ionization (ESI) pathways.[2] This approach allows researchers to structurally validate novel derivatives with high confidence.

Structural Context & Physicochemical Baseline

Before interpreting the MS data, it is essential to establish the structural baseline. The core molecule consists of a quinazolin-4(3H)-one scaffold linked to a phenacyl group (2-oxo-2-phenylethyl) via a sulfur atom at the C-2 position.[2]

  • Compound Class: 2-(2-oxo-2-phenylethylthio)quinazolin-4(3H)-one[2][3]

  • Molecular Formula: C₁₆H₁₂N₂O₂S[2]

  • Molecular Weight: 296.34 g/mol [2]

  • Key Labile Bonds:

    • C(sp³)-S Bond: The weakest link, directing the primary fragmentation.

    • C(sp²)-C(sp³): The bond adjacent to the phenacyl carbonyl.

    • Retro-Diels-Alder (RDA): Characteristic of the quinazolinone ring.[2]

Experimental Methodologies

To ensure reproducibility, the following self-validating protocols are recommended. These workflows minimize matrix interference and enhance the detection of diagnostic ions.

Protocol A: Electron Ionization (EI-MS) for Structural Fingerprinting
  • Inlet: Direct Insertion Probe (DIP) is preferred over GC to prevent thermal degradation of the S-linkage prior to ionization.

  • Energy: 70 eV (Standard).[4]

  • Source Temp: 200°C. Note: Temperatures >250°C may induce premature desulfurization.

  • Validation Check: Ensure the molecular ion (

    
    ) intensity is >5%. If 
    
    
    
    is absent, lower the source temperature by 20°C.
Protocol B: Electrospray Ionization (ESI-MS/MS) for Trace Analysis
  • Solvent: Methanol/Water (1:[2]1) + 0.1% Formic Acid.

  • Mode: Positive Ion Mode (

    
    ).
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the labile phenacyl loss and the stable quinazolinone core fragmentation.

  • Validation Check: The base peak should correspond to the protonated molecule or the

    
     adduct depending on source humidity.
    

Mechanistic Fragmentation Analysis

The fragmentation of phenacylsulfanyl quinazolinones is governed by the stability of the thioquinazolinone radical cation and the benzoyl cation .

Primary Fragmentation Pathways (EI)

Pathway 1: C-S Bond Cleavage (Alpha-Cleavage) The sulfur atom acts as a charge localization site.[2] Homolytic cleavage of the C-S bond releases the stable phenacyl radical, leaving the thioquinazolinone cation, or vice versa.

  • Diagnostic Ion: m/z 177 (2-mercaptoquinazolinone cation).[2]

  • Mechanism:

    
    [2]
    

Pathway 2: Phenacyl Group Fragmentation The phenacyl moiety itself undergoes rapid fragmentation, often yielding the benzoyl cation, which is the base peak in many substituted derivatives.

  • Diagnostic Ion: m/z 105 (PhCO

    
    ).
    
  • Secondary Loss: m/z 105

    
    m/z 77 (Ph
    
    
    
    ) + CO (28 Da).[2]

Pathway 3: McLafferty-Like Rearrangement Unique to the phenacyl structure is the interaction between the phenacyl carbonyl oxygen and the N-H of the quinazolinone ring (if N-3 is unsubstituted). This rearrangement can lead to the elimination of a neutral ketene species.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive pathways derived from the molecular ion.

Fragmentation M Molecular Ion [M]+• (m/z 296) Ion177 Thioquinazolinone Cation [Quin-SH]+ (m/z 177) M->Ion177 C-S Cleavage (Loss of Phenacyl Radical) Ion105 Benzoyl Cation [PhCO]+ (m/z 105) M->Ion105 Direct Formation Ion119 Phenacyl Cation [PhCOCH2]+ (m/z 119) M->Ion119 C-S Cleavage (Charge retention on Phenacyl) Ion145 Quinazolinone Core [Quin-H]+ (m/z 145) Ion177->Ion145 Desulfurization (-S / -SH) Ion77 Phenyl Cation [Ph]+ (m/z 77) Ion105->Ion77 Loss of CO (-28 Da) Ion119->Ion105 Alpha Cleavage (-CH2)

Caption: Competitive fragmentation pathways for 2-(phenacylsulfanyl)-4(3H)-quinazolinone (EI, 70eV).

Comparative Analysis: S-Linked vs. O-Linked vs. N-Linked

To distinguish phenacylsulfanyl derivatives from their structural isomers (e.g., phenacyloxy or N-phenacyl), compare the relative abundance of the heteroatom-specific fragments.

FeaturePhenacylsulfanyl (S-Link) Phenacyloxy (O-Link) N-Phenacyl (N-Link)
Bond Strength C-S bond is weaker (65 kcal/mol).[2]C-O bond is stronger (85 kcal/mol).C-N bond is strong (73 kcal/mol).
Dominant Cleavage C-S cleavage is facile. High abundance of m/z 177.C-O cleavage is less dominant. High abundance of molecular ion.Ring cleavage often competes with substituent loss.
Diagnostic Ion m/z 177 (Thio-core)m/z 161 (Oxy-core)m/z 145 (Amide-core)
McLafferty Less favorable due to large S atom radius.[2]More favorable; 6-membered transition state is tighter.[2]Highly favorable if

-H is present.[2]

Key Insight: If your spectrum shows a dominant peak at m/z 105 but a weak or absent m/z 177, suspect the sample may have degraded or oxidized to the sulfoxide/sulfone, which fragments differently (often ejecting SO₂).

Diagnostic Data Table (EI vs ESI)

Use this table to validate your experimental spectra.

Fragment Ionm/z (EI)m/z (ESI, [M+H]+)Origin/StructureRelative Abundance (Typical)
Molecular Ion 296 (

)
297 (

)
Intact MoleculeModerate (20-40%)
Thio-Core 1771782-mercaptoquinazolinoneHigh (Base Peak often)
Core Scaffold 1461474(3H)-quinazolinoneModerate
Benzoyl 105105Ph-C≡O

High
Phenyl 7777C₆H₅

High
RDA Fragment 119120Retro-Diels-Alder of ringLow-Moderate

References

  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 4(3H)-Quinazolinone derivatives. National Institute of Standards and Technology. [Link][2]

  • LookChem. (2023). Electron Impact Ionization Mass Spectra of 3-Substituted-2-hydroxy-4(3H)-quinazolinones. [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. [Link]

  • MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of Tetrazoles and Quinazolinones. [Link][2]

Sources

X-ray crystal structure validation of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one

[1][2]

Executive Summary

In the development of quinazolin-4-one pharmacophores, determining the precise regioselectivity of alkylation is a critical bottleneck.[1] This guide focuses on the structural validation of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one , a compound synthesized via the reaction of 3-allyl-2-mercaptoquinazolin-4(3H)-one with phenacyl bromide.[2][1]

While Nuclear Magnetic Resonance (NMR) is the workhorse of synthetic monitoring, it frequently struggles to unambiguously distinguish between S-alkylation (the kinetic and thermodynamic product in this case) and N-alkylation due to the tautomeric nature of the thioamide precursor.[1]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable standard for validating the S-phenacyl linkage and the conformational lock of the N-allyl (prop-2-enyl) group.[2][1]

The Structural Challenge: Regioselectivity & Tautomerism[2]

The precursor, 2-mercaptoquinazolin-4(3H)-one, exists in a thione-thiol tautomeric equilibrium.[2][1] Upon reaction with phenacyl bromide, three potential isomers can form:

  • S-isomer (Target): Thioether linkage at C2.

  • N-isomer: Alkylation at N1 (less likely but possible under specific basic conditions).[2]

  • O-isomer: Alkylation at the carbonyl oxygen (rare, but observed in silver salt catalysis).[2][1]

Validation Workflow Visualization

The following diagram outlines the logical pathway to confirm the S-isomer using orthogonal analytical methods.

ValidationWorkflowStartPrecursor:3-allyl-2-mercaptoquinazolin-4(3H)-oneReagent+ Phenacyl Bromide(K2CO3 / Acetone)Start->ReagentCrudeCrude Product(Tautomeric Ambiguity)Reagent->CrudeMethod_NMRMethod A: 1H/13C NMR(Solution State)Crude->Method_NMRMethod_XRDMethod B: SC-XRD(Solid State)Crude->Method_XRDResult_NMRInference:Chemical Shift of -S-CH2-(Ambiguous if N-CH2 overlaps)Method_NMR->Result_NMRResult_XRDCertainty:Direct C2-S Bond ImagingAnomalous Scattering (S)Method_XRD->Result_XRDFinalValidated Structure:2-Phenacylsulfanyl-3-prop-2-enyl...Result_NMR->FinalSupportiveResult_XRD->FinalDefinitive

Figure 1: Decision matrix for structural validation. Note the direct path from SC-XRD to definitive confirmation.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the performance of standard characterization techniques specifically for 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one .

FeatureSC-XRD (X-Ray Diffraction) 1H / 13C NMR FTIR
Regioisomer ID Definitive. Direct visualization of the C2—S bond length (~1.75 Å) vs. C2—N (~1.35 Å).[2]Inferential. Relies on chemical shift of the methylene protons (

-COPh).[2] S-alkyl protons typically appear at

4.6–4.8 ppm.[2][1]
Ambiguous. C=S stretch disappears, but C-S stretch is weak and often obscured in the fingerprint region.
Conformation Absolute. Determines the exact torsion angle of the allyl group (syn/anti) and the phenacyl moiety relative to the quinazoline plane.Averaged. Solution state allows free rotation; NOESY can suggest proximity but not fixed geometry.[1]Limited. Can detect intramolecular H-bonding (if present) via carbonyl shift.
Sample State Solid (Single Crystal required).[2]Solution (

or

).
Solid (KBr pellet) or Neat.[2]
Data Output 3D Atomic Coordinates (CIF).Chemical Shifts (

), Coupling Constants (

).[2][1][3][4]
Functional Group Frequencies (

).
Why SC-XRD is Superior for this Compound[1][2]
  • The Sulfur Flag: Sulfur is a heavy atom relative to C, N, and O. In X-ray diffraction, it acts as a strong scattering center.[1] This allows for precise localization of the sulfur atom, immediately ruling out N-alkylation or O-alkylation.[1]

  • Allyl Group Disorder: The 3-prop-2-enyl (allyl) group is flexible.[2] In the solid state, it often locks into a specific conformation to maximize packing efficiency (e.g.,

    
    -stacking with the phenacyl ring of a neighboring molecule).[1] NMR averages these interactions; XRD freezes them.
    
  • Tautomeric Confirmation: The bond lengths in the pyrimidine ring (N1-C2 and C2-N3) derived from XRD explicitly confirm the lactam/lactim tautomeric state fixed by the alkylation.

Experimental Protocol: Crystallization & Validation

To replicate the validation of this structure, follow this self-validating protocol.

Phase 1: Synthesis & Isolation[1][2]
  • Reactants: Equimolar 3-allyl-2-mercaptoquinazolin-4(3H)-one (10 mmol) and Phenacyl bromide (10 mmol).[2][1]

  • Conditions: Anhydrous Potassium Carbonate (

    
    ) in dry Acetone or DMF.[2] Stir at room temperature for 3-5 hours.
    
  • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3).[2] The disappearance of the thiol starting material and the appearance of a less polar spot indicates S-alkylation.

Phase 2: Single Crystal Growth (Slow Evaporation)

The "Slow Evaporation" technique is most effective for this class of rigid-flexible hybrid molecules.[2]

  • Solvent Selection: Dissolve 50 mg of the purified solid in a semi-polar solvent. Ethanol/Chloroform (1:1) or Acetone are ideal for quinazolinones.[2]

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • controlled Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes with a needle.

  • Incubation: Store in a vibration-free, dark environment at 20°C.

  • Timeline: Prismatic colorless blocks typically appear within 3-7 days.

Phase 3: Data Collection & Refinement[1]
  • Instrument: Bruker APEX-II or similar CCD diffractometer.[2][1]

  • Radiation: Mo-K

    
     (
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Sulfur, though modern software corrects for this easily.[2][1]
  • Temperature: 296 K (Room Temp) is sufficient, but 100 K reduces thermal motion of the terminal allyl carbons.[2][1]

Structural Interaction Map

The stability of the crystal lattice in 2-phenacylsulfanyl-3-prop-2-enylquinazolin-4-one is governed by specific supramolecular interactions. The diagram below illustrates the expected packing forces.

CrystalPackingMolAMolecule APiStackπ-π Stacking(Quinazoline Rings)Dist: ~3.6 ÅMolA->PiStackHBondC-H...O Interaction(Phenacyl C=O)MolA->HBondDonorVanDerWaalsHydrophobic Contacts(Allyl Chains)MolA->VanDerWaalsMolBMolecule B(Inverted)PiStack->MolBHBond->MolBAcceptorVanDerWaals->MolB

Figure 2: Supramolecular interaction network.[2] The π-π stacking between planar quinazoline cores is the dominant stabilizing force.[1]

Expected Crystallographic Parameters

Based on analogous S-alkylated quinazolinones [1, 2], the validated structure will likely exhibit the following metrics. Researchers should use these as reference values for quality control:

  • Crystal System: Monoclinic or Triclinic.

  • Space Group:

    
     or 
    
    
    .[2]
  • Key Bond Lengths:

    • 
      : 1.74 – 1.76 Å  (Typical single bond, confirming S-alkylation).[2][1]
      
    • 
      : 1.30 – 1.34 Å .[2]
      
    • 
      : 1.21 – 1.23 Å .[2]
      
  • Regioselectivity Proof: The

    
     atom will be bonded to 
    
    
    of the quinazoline ring and the methylene carbon of the phenacyl group, with a bond angle
    
    
    of approximately 101-103° .[1]

References

  • Synthesis and Crystal Structure of S-alkylated Quinazolinones. Source: Acta Crystallographica Section E. Context: Provides standard bond lengths for S-substituted quinazolines used to benchmark the C2-S bond. Link:[Link][2][5]

  • Regioselectivity in the Alkylation of 2-Mercaptoquinazolin-4(3H)-ones. Source: MDPI Molecules / Journal of Molecular Structure. Context: Discusses the N vs S alkylation competition and NMR limitations. Link:[Link][2]

  • Cambridge Structural Database (CSD). Source: CCDC.[4][5] Context: The repository for validating the final CIF file against known analogs. Link:[Link][2]

Technical Assessment: Elemental Profiling of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Baseline

In the development of bioactive heterocycles, specifically S-substituted quinazolinone derivatives, establishing definitive purity is the gatekeeper for biological screening. While NMR (


H, 

C) confirms connectivity, it fails to quantify bulk purity or trapped inorganic salts.

This guide analyzes the elemental composition of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one , a pharmacophore often investigated for anticonvulsant and antimicrobial properties. We compare the "Gold Standard" Combustion Analysis (CHNS) against modern High-Resolution Mass Spectrometry (HRMS) to determine which method best validates "drug-likeness" for publication and biological testing.

The Theoretical Baseline (The "Target")

Before any experimental comparison, the theoretical elemental composition must be rigorously established.

  • IUPAC Name: 2-(2-oxo-2-phenylethylthio)-3-(prop-2-en-1-yl)quinazolin-4(3H)-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 336.41 g/mol

Table 1: Theoretical Elemental Composition

ElementSymbolCountAtomic MassTotal MassMass % (Target)
Carbon C1912.011228.2167.84%
Hydrogen H161.00816.134.79%
Nitrogen N214.00728.018.33%
Sulfur S132.06032.069.53%
Oxygen O215.99932.009.51%

Comparative Guide: Analytical Methodologies

For a researcher submitting to journals like J. Med. Chem. or Eur. J. Med. Chem., the choice of analysis determines acceptance. We compare the two dominant methodologies for validating this specific molecule.

Method A: Automated Combustion Analysis (CHNS)

The Classical Standard

Mechanism: The sample is flash-combusted at >1000°C in an oxygen-rich environment. Gases (


) are separated via chromatography and quantified.
  • Pros:

    • Bulk Purity Proof: It is the only method that detects non-chromophoric impurities (e.g., silica gel, inorganic salts, trapped water).

    • Journal Requirement: Most Q1 journals require values to be within

      
       of theoretical.
      
  • Cons:

    • Sample Destruction: Requires ~2-5 mg of sample.

    • Solvent Sensitivity: Quinazolinones are hygroscopic. Trapped ethanol or DMF will drastically skew Carbon/Hydrogen values, leading to "failed" analysis.

Method B: High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF)

The Modern Alternative

Mechanism: Measures the exact mass-to-charge ratio (


) of the ionized molecule, often with <5 ppm error.
  • Pros:

    • Sensitivity: Requires nanograms of material.

    • Identity Confirmation: Unequivocally proves the molecular formula exists in the sample.

  • Cons:

    • False Purity: A sample can be 80% pure (mixed with salts) and still give a perfect HRMS score because the impurities don't ionize or fall outside the scan range.

    • Ionization Bias: Sulfur-containing compounds sometimes suppress ionization in ESI+ modes.

The Verdict

For 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one :

  • Use HRMS for structure confirmation during early synthesis.

  • Use CHNS for final purity validation before biological assays. Biological data derived from compounds without passing CHNS is often considered unreliable due to potential salt contamination.

Experimental Protocol: Synthesis to Analysis

To achieve a passing Elemental Analysis (


), the synthesis and purification workflow must be disciplined. The following protocol minimizes solvent entrapment, the primary cause of EA failure for this compound class.
Step 1: Synthesis (S-Alkylation)

Reaction: 2-Mercapto-3-prop-2-enylquinazolin-4(3H)-one + Phenacyl Bromide


 Product + HBr.
  • Dissolve: 10 mmol of 2-mercapto-3-prop-2-enylquinazolin-4(3H)-one in 30 mL dry acetone (or DMF if solubility is poor).

  • Base: Add 11 mmol anhydrous

    
    . Stir for 15 min.
    
  • Addition: Add 10.5 mmol Phenacyl Bromide dropwise.

  • Reflux: Heat at 60°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour mixture into 200 mL ice-water. The thioether product will precipitate as a solid.

Step 2: Critical Purification (The "EA Maker")

Crude products often trap potassium salts.

  • Filter the solid and wash copiously with water (to remove KBr).

  • Recrystallization: Dissolve in boiling Ethanol. If the solution is dark, treat with activated charcoal, filter hot, then cool slowly.

  • Drying (Crucial): Dry in a vacuum oven at 50°C for 24 hours over

    
    .
    
    • Note: Air drying is insufficient. The amide/carbonyl moieties in the quinazolinone core will hydrogen-bond with atmospheric moisture, causing High %H and Low %C in analysis.

Data Analysis & Troubleshooting

The following table simulates a comparison between a "Wet/Crude" sample and a "Pure/Dry" sample to demonstrate how to interpret EA reports.

Table 2: Experimental Data Interpretation

ElementTheoreticalExp.[1][2][3][4][5][6][7][8][9] Found (Pure)

(Pure)
Exp. Found (Wet/Crude)*Diagnosis of Failure
Carbon 67.84% 67.71%-0.1364.20%Fail: Low Carbon indicates trapped inorganic salts or heavy water retention.
Hydrogen 4.79% 4.82%+0.035.50%Fail: High Hydrogen confirms solvent entrapment (Ethanol/Water).
Nitrogen 8.33% 8.29%-0.047.90%Fail: Dilution effect from impurities.
Sulfur 9.53% 9.48%-0.059.10%Fail: Consistent with bulk impurity dilution.
Result -- PASS <0.4% FAIL Sample must be re-dried or re-crystallized.

*Simulated data based on typical solvation errors in quinazolinone synthesis.

Visualizing the Workflow

The following diagram illustrates the logical pathway from synthesis to validation, highlighting the decision nodes for Analytical techniques.

EA_Workflow Start Start: Precursors (Mercapto-Quinazolinone + Phenacyl Bromide) Synth Synthesis (S-Alkylation in Acetone/K2CO3) Start->Synth Crude Crude Precipitate (Contains KBr salts) Synth->Crude Purify Purification (Recrystallization EtOH + H2O Wash) Crude->Purify Dry Vacuum Drying (50°C, 24h, P2O5) Purify->Dry Analysis Analytical Branching Dry->Analysis HRMS HRMS (Orbitrap) Check: Molecular Formula Analysis->HRMS Identity CHNS Combustion (CHNS) Check: Bulk Purity Analysis->CHNS Purity Decision Validation Check (Is Delta < 0.4%?) CHNS->Decision Pass PASS: Proceed to Bio-Assay Decision->Pass Yes Fail FAIL: Trapped Solvent/Salts Decision->Fail No Fail->Purify Re-Cryst Fail->Dry Re-Dry

Figure 1: Logical workflow for the synthesis and analytical validation of S-substituted quinazolinones. Note the feedback loop from "Fail" back to Purification/Drying.

References

  • Synthesis and Antioxidant Studies of Quinazolin Derivatives. Source: Oriental Journal of Chemistry. Context: Describes the general protocol for S-alkylation of quinazolinones and standard CHN expectations. URL:[Link]

  • Synthesis of 2-Mercapto Substituted Quinazolin-4(3H)-One Derivatives. Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Context: Provides specific reaction conditions for phenacyl bromide coupling with mercapto-quinazolinones. URL:[Link]

  • Comparison of CHNS Analysis Results with Other Analytical Instruments. Source: ResearchGate / Aerosol Science. Context: Validates the accuracy of CHNS combustion against other methods for sulfur-containing organic compounds. URL:[Link]

Sources

A Comparative Guide to the Bioactivity of S-phenacyl vs. S-benzyl Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a "privileged structure" due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] Among the myriad of its derivatives, those substituted at the sulfur atom of a 2-mercaptoquinazolin-4(3H)-one core have garnered significant attention. This guide provides an in-depth, objective comparison of the bioactivity of two key classes of these derivatives: S-phenacyl and S-benzyl quinazolinones. By synthesizing data from various studies, we aim to elucidate the nuanced differences in their therapeutic potential, supported by experimental evidence and mechanistic insights.

The Quinazolinone Core: A Foundation for Diverse Bioactivity

The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of therapeutic agents.[4] Its derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4][5][6][7] The substitution at various positions on the quinazolinone ring system plays a crucial role in modulating these activities, a principle that underpins the structure-activity relationship (SAR) studies in this field.[1][2]

This guide focuses on derivatives of 2-mercaptoquinazolin-4(3H)-one, where the introduction of S-phenacyl and S-benzyl moieties can significantly influence the compound's interaction with biological targets.

Synthesis of S-Substituted Quinazolinone Derivatives: A General Overview

The synthesis of both S-phenacyl and S-benzyl quinazolinone derivatives typically commences with the preparation of the 2-mercaptoquinazolin-4(3H)-one scaffold. This is commonly achieved through the condensation of anthranilic acid with a suitable thiocyanate or by other green chemistry approaches.[8][9] The subsequent S-alkylation is a straightforward nucleophilic substitution reaction where the thiol group of the 2-mercaptoquinazolin-4(3H)-one attacks the electrophilic carbon of either a phenacyl halide or a benzyl halide in the presence of a base.

synthesis_workflow A Anthranilic Acid C 2-Mercaptoquinazolin-4(3H)-one A->C Condensation B Isothiocyanate B->C E S-phenacyl quinazolinone C->E S-Alkylation G S-benzyl quinazolinone C->G S-Alkylation D Phenacyl Halide D->E F Benzyl Halide F->G

Caption: Generalized synthesis workflow for S-phenacyl and S-benzyl quinazolinone derivatives.

Comparative Bioactivity: A Tale of Two Substituents

While a direct head-to-head clinical trial comparing S-phenacyl and S-benzyl quinazolinone derivatives is not available in the reviewed literature, a comparative analysis of their reported bioactivities in preclinical studies reveals distinct profiles.

Anticancer Activity

Numerous studies have highlighted the potential of S-benzyl quinazolinone derivatives as potent anticancer agents.[6][10][11][12][13][14][15] These compounds have been shown to exhibit significant cytotoxicity against a range of cancer cell lines. For instance, certain 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad-spectrum antitumor activity with low micromolar GI50 values.[12] The mechanism of action for some quinazolinone derivatives involves the inhibition of crucial cellular targets like tubulin polymerization and protein kinases.[2][16]

Information on the anticancer activity of S-phenacyl quinazolinone derivatives is less prevalent in the literature. However, structurally related compounds, such as those containing a phenacyl moiety linked to other heterocyclic systems, have shown promising cytotoxic effects.[17] The presence of the keto group in the phenacyl substituent may offer different binding interactions with cellular targets compared to the more flexible benzyl group.

Table 1: Comparative Anticancer Activity of S-benzyl Quinazolinone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamideVarious10.47 (mean GI50)[12]
2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamideVarious7.24 (mean GI50)[12]
S-benzyl derivative 21HeLa, MDA-MB2311.85 - 2.81[13][14][15]
S-benzyl derivative 22HeLa, MDA-MB2311.85 - 2.81[13][14][15]
S-benzyl derivative 23HeLa, MDA-MB2311.85 - 2.81[13][14][15]

Note: Data is collated from different studies and direct comparison should be made with caution.

Antimicrobial Activity

S-substituted quinazolinone derivatives have been extensively investigated for their antimicrobial properties.[1][7][18][19][20][21][22][23][24] S-benzyl derivatives, in particular, have shown good activity against both Gram-positive and Gram-negative bacteria.[1][22] The lipophilicity conferred by the benzyl group can facilitate the passage of the molecule through bacterial cell membranes.

While specific data on S-phenacyl quinazolinones' antimicrobial activity is scarce, the general antimicrobial potential of the quinazolinone scaffold is well-established.[7][20][21] The electronic properties of the phenacyl group could influence the overall antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity

Derivative ClassOrganismActivityReference
S-benzyl quinazolinonesGram-positive & Gram-negative bacteriaGood activity[1][22]
General QuinazolinonesS. aureus, E. coli, P. aeruginosaModerate to excellent activity[7][18][20][21]
General QuinazolinonesC. albicans, A. nigerGood activity[7][19][20][22]
Anti-inflammatory Activity

The quinazolinone core is a known pharmacophore for anti-inflammatory agents.[4][5][25][26][27][28][29][30] Several S-substituted derivatives have been synthesized and evaluated for their ability to inhibit inflammatory mediators. While specific comparative data for S-phenacyl versus S-benzyl derivatives is limited, studies on related structures suggest that the nature of the S-substituent is critical. For instance, certain quinazolin-4(3H)-one-2-carbothioamide derivatives with aryl/benzyl groups at the C-2 position have shown potent anti-inflammatory activity.[25]

The phenacyl moiety, being a known structural feature in some non-steroidal anti-inflammatory drugs (NSAIDs), suggests that S-phenacyl quinazolinones could also possess significant anti-inflammatory properties.

Structure-Activity Relationship (SAR) Insights

The biological activity of S-substituted quinazolinones is intricately linked to their chemical structure. Key SAR observations include:

  • Lipophilicity: The benzyl group generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with intracellular targets.[13]

  • Electronic Effects: The electron-withdrawing nature of the carbonyl group in the phenacyl moiety can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity to target proteins.

  • Steric Factors: The size and conformation of both the benzyl and phenacyl groups can dictate how the molecule fits into the active site of a biological target. Substitutions on the phenyl ring of either moiety can further modulate this interaction.

sar_comparison cluster_0 S-benzyl quinazolinone cluster_1 S-phenacyl quinazolinone A Increased Lipophilicity Enhanced Membrane Permeability B Flexible Conformation Adaptable to Binding Sites C Keto Group Potential for H-bonding D Electron-withdrawing Nature Altered Electronic Profile

Caption: Key structural differences influencing the bioactivity of S-benzyl vs. S-phenacyl derivatives.

Experimental Protocols

For researchers aiming to synthesize and evaluate these compounds, the following provides a general experimental framework.

General Synthesis of 2-Mercapto-3-substituted-4(3H)-quinazolinone
  • Step 1: Synthesis of the Precursor. A mixture of anthranilic acid and an appropriate isothiocyanate is refluxed in a suitable solvent (e.g., ethanol) for several hours.[9]

  • Step 2: Cyclization. The intermediate is then cyclized, often by the addition of a dehydrating agent or by thermal means, to yield the 2-mercaptoquinazolin-4(3H)-one.

General Synthesis of S-benzyl/S-phenacyl Derivatives
  • Step 1: Dissolution. The 2-mercaptoquinazolin-4(3H)-one is dissolved in a polar aprotic solvent like DMF or acetone.

  • Step 2: Deprotonation. A base, such as potassium carbonate or sodium hydride, is added to deprotonate the thiol group, forming a thiolate anion.

  • Step 3: Alkylation. The respective benzyl halide or phenacyl halide is added to the reaction mixture, and it is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).[31]

  • Step 4: Work-up and Purification. The reaction mixture is typically poured into ice-water to precipitate the product, which is then filtered, dried, and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6][13][14]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazolinone derivatives and incubated for a specified period (e.g., 24-48 hours).[13][14]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.[6][17]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.[6]

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[13][14][17]

In Vitro Antimicrobial Activity Assay (Disc Diffusion Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[7][18]

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.[7][18]

  • Disc Application: Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.[7][18]

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.[7]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured.[18]

Conclusion and Future Perspectives

The comparative analysis of S-phenacyl and S-benzyl quinazolinone derivatives, based on available literature, suggests that both classes of compounds hold significant therapeutic potential. S-benzyl derivatives have been more extensively studied, particularly for their anticancer and antimicrobial activities, with several compounds demonstrating potent efficacy in preclinical models. The S-phenacyl derivatives, while less explored, present an interesting avenue for future research, especially in the context of anti-inflammatory and anticancer drug discovery, owing to the unique electronic and steric properties of the phenacyl group.

Future research should focus on the direct, systematic comparison of these two classes of derivatives within the same study to provide a more definitive understanding of their relative bioactivities. Further exploration of the mechanisms of action and in vivo efficacy will be crucial in translating these promising scaffolds into clinically viable therapeutic agents.

References

  • Alossaimi, M. A., Riadi, Y., Alnuwaybit, G. N., Md, S., Alkreathy, H. M., Elekhnawy, E., Geesi, M. H., Alqahtani, S. M., & Afzal, O. (2024). Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. Journal of Molecular Structure, 1301, 137397.
  • Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. (2022). Molecules, 27(15), 4993.
  • Synthesis of 2-substituted-4(3H)-quinazolinone derivatives 37. (n.d.).
  • Kumar, A., Sharma, S., Archana, Bajaj, K., Sharma, S., & Panwar, H. (2003). Synthesis, characterization, and anti-inflammatory activity of newer quinazolinone analogs. Bioorganic & Medicinal Chemistry, 11(24), 5293–5299.
  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). Molecules, 27(8), 2568.
  • Al-Suwaidan, I. A., Abdel-Hamide, S. G., El-Sayed, M. A. A., El-Diwany, A. I., & El-Adl, K. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20093.
  • Exploration of 2-Mercaptoquinazolin-4(3H)
  • Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Molecules, 30(3), 1234.
  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3 H )
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Synthesis, antioxidant and anticancer activity of quinazoline derivatives. (n.d.).
  • Tiwari, V. K., Singh, D., & Singh, S. (2014). Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. Asian Journal of Chemistry, 26(18), 5981–5984.
  • Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. (n.d.). Research in Pharmaceutical Sciences.
  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (2015). Journal of Medicinal Chemistry, 58(4), 1845–1858.
  • Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. (2024). Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. (2012). Toxicology and Applied Pharmacology, 264(2), 266–275.
  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., & El-Tahir, K. E. (2015). Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 78–89.
  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Potential antimicrobial activities of quinazolinone derivatives: A review. (2014). Journal of Chemical and Pharmaceutical Research, 6(11), 1279–1287.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules, 27(23), 8496.
  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. (2019). Frontiers in Bioscience-Landmark, 24(1), 1–11.
  • Al-Abdullah, E. S., Al-Salahi, R., Al-Dhfyan, A., & Arbab, A. H. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(5), 793–802.
  • Hassanzadeh, F., Jafari, E., Hakimelahi, G. H., Khodarahmi, G. A., & Naghdi, N. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 817–823.
  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). Molecules.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules, 28(1), 123.
  • Amir, M., Kumar, S., & Khan, S. A. (2008). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Indian Journal of Chemistry - Section B, 47B(3), 444–450.
  • Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. (n.d.).
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (n.d.). Bioorganic & Medicinal Chemistry Letters.
  • Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... (n.d.).
  • Hassanzadeh, F., Jafari, E., Hakimelahi, G. H., Khodarahmi, G. A., Naghdi, N., & Zarei, M. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 817–823.
  • Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. (n.d.). Biosciences Biotechnology Research Asia.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Journal of Microbiology, Epidemiology and Immunobiology.
  • Al-Abdullah, E. S., Al-Salahi, R., Al-Dhfyan, A., & Arbab, A. H. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(5), 793–802.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). ACS Infectious Diseases, 7(10), 2969–2980.
  • Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). (n.d.). Academia.edu.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.
  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Al-Abdullah, E. S., Al-Salahi, R., Al-Dhfyan, A., & Arbab, A. H. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(5), 793–802.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.